Product packaging for N-Demethylerythromycin A(Cat. No.:CAS No. 992-62-1)

N-Demethylerythromycin A

Cat. No.: B194138
CAS No.: 992-62-1
M. Wt: 719.9 g/mol
InChI Key: TXOOBKBDBNRQCF-QNPWSHAKSA-N
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Description

N-Demethylerythromycin A is a metabolite of erythromycin. It is also a fungal metabolite that has been found in S. erythreus and a potential impurity in commercial preparations of erythromycin.>Metabolite of Erythromycin>A derivative of Erythromycin. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H65NO13 B194138 N-Demethylerythromycin A CAS No. 992-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65NO13/c1-13-24-36(10,44)29(40)19(4)26(38)17(2)15-34(8,43)31(50-33-27(39)23(37-11)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-35(9,45-12)30(41)22(7)47-25/h17-25,27-31,33,37,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOOBKBDBNRQCF-QNPWSHAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H65NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

992-62-1
Record name N-Demethylerythromycin A
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Record name 14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy- 4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan- 2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane- 2,10-dione
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Record name N-DEMETHYLERYTHROMYCIN A
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Foundational & Exploratory

The Origin of N-Demethylerythromycin A: A Biosynthetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethylerythromycin A is a minor co-metabolite of the clinically significant antibiotic, Erythromycin (B1671065) A, produced by the soil bacterium Saccharopolyspora erythraea. While its biological activity is considerably less potent than its parent compound, understanding its origin is crucial for optimizing erythromycin fermentation processes and for the synthesis of novel macrolide derivatives. This technical guide delves into the biosynthetic origins of this compound, detailing the enzymatic machinery likely responsible for its formation. Furthermore, it provides a comprehensive overview of the experimental protocols for the fermentation of S. erythraea, and the subsequent isolation and quantification of this compound, supported by quantitative data and workflow visualizations.

Introduction

Erythromycin A, a 14-membered macrolide antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its biosynthesis in Saccharopolyspora erythraea is a complex, multi-step process involving a modular polyketide synthase (PKS) and a series of post-PKS modifying enzymes. During the fermentation process, a variety of related erythromycin congeners are produced, among which is this compound. This compound is characterized by the absence of a methyl group on the desosamine (B1220255) sugar moiety of Erythromycin A. Although considered a minor product, its presence provides insights into the metabolic network of the producing organism and the substrate flexibility of the enzymes involved in erythromycin biosynthesis.

Biosynthetic Origin of this compound

The formation of this compound is not a primary step in the canonical erythromycin biosynthetic pathway but rather a collateral reaction. The prevailing hypothesis, supported by extensive research on macrolide metabolism, points to the involvement of a cytochrome P450 monooxygenase.

The Erythromycin A Biosynthetic Pathway

The biosynthesis of Erythromycin A begins with the assembly of the polyketide chain by a large, modular enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). The resulting 6-deoxyerythronolide B (6-dEB) undergoes a series of post-PKS modifications, including hydroxylations and glycosylations, to yield the final product, Erythromycin A. Key tailoring enzymes in this pathway include:

  • EryF: A cytochrome P450 hydroxylase that catalyzes the C-6 hydroxylation of 6-dEB to form erythronolide B (EB).

  • EryK: A cytochrome P450 hydroxylase responsible for the C-12 hydroxylation of erythromycin D to yield erythromycin C.

  • EryG: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the C-3''-O-methylation of the mycarose (B1676882) sugar attached to erythromycin C, forming Erythromycin A.

The desosamine sugar, which is attached at the C-5 position of the macrolactone ring, is synthesized separately and then transferred to the aglycone. The N,N-dimethylamino group on the desosamine sugar is a characteristic feature of Erythromycin A.

The N-Demethylation Step

While the specific enzyme responsible for the N-demethylation of Erythromycin A in Saccharopolyspora erythraea has not been definitively identified, cytochrome P450 (CYP) enzymes are the primary candidates. CYP enzymes are a large and diverse group of monooxygenases known for their role in the metabolism of a wide variety of compounds, including antibiotics. In mammalian systems, CYP enzymes, particularly from the CYP3A family, are well-documented to metabolize macrolide antibiotics through N-demethylation.

It is highly probable that a promiscuous cytochrome P450 enzyme within S. erythraea, possibly one of the P450s involved in the biosynthesis of other secondary metabolites, catalyzes the N-demethylation of Erythromycin A as a side reaction. This enzymatic activity would remove one of the methyl groups from the dimethylamino group of the desosamine sugar, resulting in the formation of this compound.

dot

Erythromycin_Biosynthesis cluster_PKS Polyketide Synthesis cluster_Post_PKS Post-PKS Modifications cluster_Demethylation N-Demethylation Propionyl_CoA Propionyl-CoA DEBS 6-Deoxyerythronolide B Synthase (DEBS) Propionyl_CoA->DEBS Methylmalonyl_CoA 6 x Methylmalonyl-CoA Methylmalonyl_CoA->DEBS dEB 6-Deoxyerythronolide B (6-dEB) DEBS->dEB EryF EryF (P450) C6-Hydroxylation dEB->EryF EB Erythronolide B (EB) EryF->EB Glycosylation1 Glycosylation (Mycarose) EB->Glycosylation1 Mycarosyl_EB 3-O-Mycarosyl Erythronolide B Glycosylation1->Mycarosyl_EB Glycosylation2 Glycosylation (Desosamine) Mycarosyl_EB->Glycosylation2 EryD Erythromycin D Glycosylation2->EryD EryK EryK (P450) C12-Hydroxylation EryD->EryK EryC Erythromycin C EryK->EryC EryG EryG (Methyltransferase) 3''-O-Methylation EryC->EryG EryA Erythromycin A EryG->EryA P450_demethylase Putative P450 N-Demethylase EryA->P450_demethylase ND_EryA This compound P450_demethylase->ND_EryA Experimental_Workflow Fermentation 1. Fermentation of S. erythraea Extraction 2. Extraction from Fermentation Broth Fermentation->Extraction Broth Purification 3. Chromatographic Purification Extraction->Purification Crude Extract Analysis 4. HPLC/MS Analysis Purification->Analysis Purified Fractions Quantification 5. Quantification Analysis->Quantification Peak Area Data

An In-depth Technical Guide to the Discovery and Isolation of N-Demethylerythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethylerythromycin A is a naturally occurring macrolide antibiotic and a minor co-metabolite produced during the fermentation of Saccharopolyspora erythraea (formerly Streptomyces erythraeus), the primary industrial producer of erythromycin (B1671065) A.[1] As a significant related substance in erythromycin production, its isolation and characterization are crucial for quality control and a deeper understanding of the erythromycin biosynthetic pathway. This technical guide provides a comprehensive overview of the discovery, biosynthetic origins, and detailed methodologies for the isolation and characterization of this compound. The document includes structured data on its physicochemical properties, detailed experimental protocols, and visual representations of its biosynthetic pathway and a conceptual isolation workflow.

Introduction

Erythromycin, a cornerstone of macrolide antibiotics, has been a vital therapeutic agent for decades. Its production through fermentation of Saccharopolyspora erythraea yields a primary product, Erythromycin A, alongside a spectrum of structurally related analogues.[1][2] Among these is this compound, a direct precursor or metabolite of Erythromycin A, differing by the absence of a methyl group on the desosamine (B1220255) sugar. While exhibiting weaker antibiotic activity compared to its methylated counterpart, the study of this compound is critical for optimizing fermentation processes to maximize the yield of the target antibiotic and for the synthesis of novel erythromycin derivatives.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This information is essential for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₆H₆₅NO₁₃[3]
Molecular Weight719.9 g/mol [3]
Monoisotopic Mass719.44559113 Da[3]
Melting Point142-144°C[4]
AppearanceWhite to Off-White Solid
SolubilitySlightly soluble in Chloroform and Methanol[4]
CAS Number992-62-1[3]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
Mass Spectrometry (MS) ESI-MS (m/z): [M+H]⁺ at 720.5. Key fragment ions observed in MS/MS of the [M+H]⁺ precursor ion include those corresponding to the neutral loss of the desosamine sugar, the cladinose (B132029) sugar, and water molecules. A detailed proposed fragmentation pattern is provided in the experimental section.[1]
¹H NMR Specific chemical shift data for this compound is not readily available in the public domain. However, the spectrum is expected to be very similar to that of Erythromycin A, with the most significant difference being the absence of the N-methyl singlet (typically around 2.3 ppm in Erythromycin A) and a shift in the signals of the protons on and adjacent to the nitrogen-bearing carbon of the desosamine sugar.
¹³C NMR Similar to ¹H NMR, a complete assigned ¹³C NMR spectrum for this compound is not publicly available. The spectrum would closely resemble that of Erythromycin A, with the key difference being the absence of the N-methyl carbon signal (typically around 40.3 ppm in Erythromycin A) and shifts in the resonances of the desosamine sugar carbons, particularly C-3' and C-2'.

Biosynthesis of this compound

This compound is an intermediate in the biosynthetic pathway of Erythromycin A in Saccharopolyspora erythraea. The macrolactone core, 6-deoxyerythronolide B, is synthesized by a large polyketide synthase (PKS). Subsequent post-PKS modifications, including glycosylation and hydroxylation, lead to the formation of various erythromycin intermediates. The final step in the formation of Erythromycin A is the N-methylation of the secondary amine on the desosamine sugar of this compound, a reaction catalyzed by an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase.

Erythromycin_Biosynthesis Erythronolide_B Erythronolide B 3-O-mycarosylerythronolide_B 3-O-mycarosylerythronolide B Erythronolide_B->3-O-mycarosylerythronolide_B EryBII, EryBVI (Glycosyltransferase) Erythromycin_D Erythromycin D 3-O-mycarosylerythronolide_B->Erythromycin_D EryCIII (Glycosyltransferase) Erythromycin_B Erythromycin B Erythromycin_D->Erythromycin_B EryG (Methyltransferase) Erythromycin_C Erythromycin C Erythromycin_D->Erythromycin_C EryK (P450 hydroxylase) N_Demethylerythromycin_A This compound Erythromycin_B->N_Demethylerythromycin_A EryK (P450 hydroxylase) Erythromycin_C->N_Demethylerythromycin_A EryG (Methyltransferase) Erythromycin_A Erythromycin A N_Demethylerythromycin_A->Erythromycin_A Ery-N-methyltransferase (SAM-dependent)

Biosynthetic pathway of Erythromycin A highlighting the formation of this compound.

Experimental Protocols

Fermentation of Saccharopolyspora erythraea

A detailed protocol for the fermentation of Saccharopolyspora erythraea to produce erythromycin and its related substances is outlined below.

Materials:

  • Saccharopolyspora erythraea strain (e.g., NRRL 2338)

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., soybean meal, corn starch, glucose, CaCO₃, soybean oil)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Aseptically inoculate a loopful of S. erythraea spores or a vegetative mycelial suspension into a flask containing seed medium. Incubate at 30-34°C with shaking at 200-250 rpm for 48-72 hours until a dense culture is obtained.

  • Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium composition can be optimized for erythromycin yield.

  • Incubation: Incubate the production culture at 30-34°C with vigorous aeration and agitation for 7-10 days. Monitor pH and adjust as necessary to maintain it within the optimal range for erythromycin production (typically pH 6.8-7.2).

  • Harvesting: After the fermentation period, harvest the broth by centrifugation or filtration to separate the mycelial biomass from the supernatant containing the secreted macrolides.

Isolation and Purification of this compound

The following is a detailed protocol for the isolation and purification of this compound from the fermentation broth. This protocol is a composite of established methods for erythromycin extraction and purification, adapted for the isolation of a minor component.

Isolation_Workflow Centrifugation Centrifugation/Filtration Supernatant Supernatant Centrifugation->Supernatant Biomass Biomass (discard) Centrifugation->Biomass pH_Adjustment pH Adjustment to 9.0-9.5 Supernatant->pH_Adjustment Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate (B1210297) or Methyl Isobutyl Ketone) pH_Adjustment->Solvent_Extraction Aqueous_Phase Aqueous Phase (discard) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Back_Extraction Back Extraction into Aqueous Acid (pH 2.0-3.0) Organic_Phase->Back_Extraction Organic_Phase_Discard Organic Phase (discard) Back_Extraction->Organic_Phase_Discard Aqueous_Extract Aqueous Extract Back_Extraction->Aqueous_Extract pH_Neutralization pH Adjustment to 8.0-8.5 Aqueous_Extract->pH_Neutralization Final_Extraction Final Extraction into Organic Solvent pH_Neutralization->Final_Extraction Aqueous_Phase_Final_Discard Aqueous Phase (discard) Final_Extraction->Aqueous_Phase_Final_Discard Crude_Extract Crude Extract Final_Extraction->Crude_Extract Evaporation Evaporation to Dryness Crude_Extract->Evaporation Residue Residue Evaporation->Residue Preparative_HPLC Preparative HPLC Residue->Preparative_HPLC Fractions Fraction Collection Preparative_HPLC->Fractions Analysis Analytical HPLC/LC-MS Fractions->Analysis Pure_Compound Pure this compound Analysis->Pure_Compound

Workflow for the isolation and purification of this compound.

Materials:

  • Fermentation broth supernatant

  • Ethyl acetate or Methyl Isobutyl Ketone (MIBK)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase preparative HPLC column

  • Acetonitrile (B52724) (ACN)

  • Ammonium (B1175870) acetate or formate (B1220265) buffer

  • Analytical HPLC or LC-MS system

Procedure:

  • Initial Extraction: Adjust the pH of the fermentation supernatant to 9.0-9.5 with NaOH. Extract the macrolides into an equal volume of ethyl acetate or MIBK by vigorous mixing for 30-60 minutes. Allow the phases to separate and collect the organic phase. Repeat the extraction twice.

  • Back Extraction: Combine the organic extracts and back-extract the macrolides into an aqueous acidic solution (pH 2.0-3.0 with HCl or H₂SO₄). This step protonates the basic nitrogen of the desosamine sugar, rendering the macrolides water-soluble and separating them from non-basic impurities.

  • Final Extraction: Adjust the pH of the aqueous extract to 8.0-8.5 with NaOH and extract the macrolides back into an organic solvent (e.g., ethyl acetate).

  • Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude extract containing a mixture of erythromycins.

  • Preparative HPLC Purification:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Perform preparative HPLC on a C18 column. A suitable mobile phase would be a gradient of acetonitrile in an aqueous ammonium acetate or formate buffer (e.g., 20 mM, pH 7.0-8.0).

    • Monitor the elution profile using a UV detector (e.g., at 215 nm).

    • Collect fractions corresponding to the peak of interest. The retention time of this compound will be slightly shorter than that of Erythromycin A due to its slightly increased polarity.

  • Purity Analysis and Final Product: Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity of this compound. Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Mass Spectrometry Fragmentation Analysis

The fragmentation pattern of this compound is crucial for its structural confirmation. Below is a proposed fragmentation pathway based on its structure and known fragmentation patterns of macrolides.

MS_Fragmentation Loss_Cladinose [M+H - Cladinose]⁺ m/z 562.4 Loss_Both_Sugars [M+H - Cladinose - Desosamine]⁺ m/z 419.3 Loss_Cladinose->Loss_Both_Sugars - C₈H₁₆NO₂ Loss_Water_from_Loss_Cladinose [M+H - Cladinose - H₂O]⁺ m/z 544.4 Loss_Cladinose->Loss_Water_from_Loss_Cladinose - H₂O Loss_Desosamine [M+H - Desosamine]⁺ m/z 577.4 Loss_Desosamine->Loss_Both_Sugars - C₈H₁₅O₃ Loss_Water_from_M_H [M+H - H₂O]⁺ m/z 702.5 Desosamine_Fragment Desosamine Fragment m/z 144.1 Cladinose_Fragment Cladinose Fragment m/z 159.1 M_H M_H M_H->Loss_Desosamine - C₈H₁₆NO₂ M_H->Loss_Water_from_M_H - H₂O M_H->Desosamine_Fragment M_H->Cladinose_Fragment

Proposed MS/MS fragmentation pathway of this compound.

Interpretation:

  • [M+H]⁺ at m/z 720.5: The protonated molecular ion.

  • Loss of Cladinose (m/z 562.4): Cleavage of the glycosidic bond connecting the cladinose sugar to the macrolactone ring.

  • Loss of Desosamine (m/z 577.4): Cleavage of the glycosidic bond connecting the desosamine sugar to the macrolactone ring.

  • Loss of both sugars (m/z 419.3): Subsequent loss of the second sugar moiety.

  • Loss of Water (e.g., m/z 702.5): Dehydration from the macrolactone ring or sugar moieties.

  • Sugar Fragments (m/z 144.1 and 159.1): Characteristic fragment ions of the protonated desosamine and cladinose sugars, respectively.

Conclusion

This technical guide provides a comprehensive resource for the discovery, isolation, and characterization of this compound. The detailed protocols and compiled data serve as a valuable tool for researchers in natural product chemistry, antibiotic development, and fermentation technology. The provided workflows and biosynthetic pathway diagrams offer a clear visual understanding of the key processes involved. Further research to obtain and publish detailed ¹H and ¹³C NMR data for this compound would be a valuable contribution to the field, facilitating its unambiguous identification and quantification in complex mixtures.

References

Physical and chemical properties of N-Demethylerythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethylerythromycin A is a primary metabolite of the widely-used macrolide antibiotic, Erythromycin (B1671065) A. As a significant related substance and potential impurity in erythromycin formulations, a thorough understanding of its physical and chemical properties is paramount for drug development, quality control, and regulatory compliance. This technical guide provides an in-depth overview of the known physicochemical characteristics of this compound, including its structural formula, molecular weight, melting point, solubility, and predicted pKa. Furthermore, this document outlines general experimental protocols for the determination of these properties and discusses the mechanism of action in the context of macrolide antibiotics.

Chemical and Physical Properties

This compound, also known by synonyms such as Des-N-methylerythromycin and Clarithromycin Impurity R, is structurally similar to its parent compound, Erythromycin A, differing by the absence of a methyl group on the desosamine (B1220255) sugar.[1][2][3][4][5] This seemingly minor structural modification can influence its physicochemical properties and biological activity.

Data Summary

The following table summarizes the key quantitative physical and chemical data for this compound.

PropertyValueReference(s)
Molecular Formula C₃₆H₆₅NO₁₃[1][2][3][4][5]
Molecular Weight 719.9 g/mol [1][2][4]
Melting Point 142-144 °C
Predicted pKa 13.09 ± 0.70
Solubility Soluble in methanol (B129727) and chloroform; partly soluble in water.[4]
Appearance Off-white solid[4]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively available in the public domain. However, standard methodologies for the characterization of antibiotics and related compounds can be applied.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

A visual representation of this workflow is provided below.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Finely powder the sample start->powder pack Pack into capillary tube powder->pack place Place in apparatus pack->place heat Heat at a controlled rate place->heat observe Observe melting heat->observe record Record temperature range observe->record end end record->end End

Workflow for Melting Point Determination
Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method, which is considered the gold standard for thermodynamic solubility.

Protocol:

  • An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, methanol, chloroform).

  • The mixture is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of this compound in the clear filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be complex due to the large number of protons in the molecule. Key signals would include those from the macrolide ring, the two sugar moieties (cladinose and desosamine), and the N-methyl group (or lack thereof in the demethylated position).

    • ¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 36 carbon atoms in the molecule. The carbonyl carbon of the lactone ring would appear significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the lactone, and C-O ether linkages present in the molecule.

Stability Profile

This compound is generally considered a stable compound.[6] However, like its parent compound, it is susceptible to degradation under certain conditions. Macrolide antibiotics are known to be unstable in acidic conditions, which can lead to the formation of inactive anhydro forms.[7][8]

A comprehensive stability study for this compound would involve a stability-indicating assay method, likely an HPLC method, to separate the parent compound from its degradation products under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

  • Thermal Degradation: Exposure to high temperatures.

  • Photostability: Exposure to light.

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradants hplc->characterize end end characterize->end Establish Degradation Pathway

Workflow for a Forced Degradation Study

Mechanism of Action

This compound, as a macrolide antibiotic, is expected to exert its antibacterial effect through the same general mechanism as Erythromycin A. Macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[7][8] This binding occurs within the nascent peptide exit tunnel (NPET), effectively blocking the elongation of the polypeptide chain.[9]

The desosamine sugar moiety is crucial for the binding of macrolides to the ribosome.[10] The N-demethylation of this sugar in this compound may alter the binding affinity of the molecule to the bacterial ribosome compared to Erythromycin A. A lower binding affinity could explain the observed narrower spectrum of antibiotic activity.[11] Further studies, such as competitive binding assays, would be necessary to quantify the difference in ribosomal binding affinity between this compound and Erythromycin A.

The signaling pathway of macrolide action on the bacterial ribosome is depicted below.

Macrolide_Mechanism macrolide This compound (Macrolide) binding Binds to Nascent Peptide Exit Tunnel (NPET) macrolide->binding ribosome Bacterial 50S Ribosomal Subunit ribosome->binding block Blocks Polypeptide Elongation binding->block inhibition Inhibition of Bacterial Protein Synthesis block->inhibition

Mechanism of Action of Macrolide Antibiotics

Conclusion

This compound is a key metabolite of Erythromycin A with distinct physicochemical properties. While much of its characterization can be inferred from its parent compound, the lack of a methyl group on the desosamine sugar likely influences its solubility, pKa, and ultimately its biological activity. The information and protocols provided in this technical guide serve as a foundational resource for researchers and professionals in the pharmaceutical industry. Further dedicated studies are warranted to fully elucidate the specific properties and behavior of this important erythromycin-related substance.

References

Elucidating the Molecular Structure of N-Demethylerythromycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethylerythromycin A is a significant metabolite and impurity of the widely-used macrolide antibiotic, Erythromycin (B1671065) A. Its structural characterization is crucial for understanding the metabolism of Erythromycin A, for ensuring the purity of pharmaceutical formulations, and for the development of novel antibiotic derivatives. This technical guide provides a comprehensive overview of the molecular structure elucidation of this compound, detailing the key analytical techniques and experimental protocols involved. A comparative analysis with its parent compound, Erythromycin A, is presented to highlight the structural differences and their impact on spectroscopic data.

Introduction

Erythromycin A, a 14-membered macrolide, is produced by the bacterium Saccharopolyspora erythraea and exerts its antibiotic effect by inhibiting protein synthesis in susceptible bacteria.[1] During its metabolism in vivo, and as a potential impurity in its manufacturing process, various related substances are formed, including this compound.[1] This derivative is characterized by the removal of one of the methyl groups from the dimethylamino moiety of the desosamine (B1220255) sugar. The precise identification and characterization of such variants are mandated by regulatory agencies to ensure the safety and efficacy of the drug product.

The structural elucidation of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecule's atomic connectivity, stereochemistry, and elemental composition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₃₆H₆₅NO₁₃[2]
Molecular Weight719.90 g/mol [2]
Monoisotopic Mass719.44559113 Da[2]
CAS Number992-62-1[2][3]
SynonymsErythromycin Related Compound N, DEMA

Spectroscopic Data and Analysis

The core of the structure elucidation process lies in the detailed analysis of NMR and MS data. This section presents the expected spectroscopic data for this compound, drawing comparisons with Erythromycin A where relevant.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of this compound. Electrospray ionization (ESI) is the preferred method for generating gas-phase ions of this polar molecule.

A study on the identification of related substances in erythromycin by LC-MS confirmed the presence of this compound and reported its [M+H]⁺ ion.[4] The fragmentation pattern of this compound is predicted to be similar to that of Erythromycin A, with key losses corresponding to the sugar moieties and water molecules. A notable difference is the mass of the desosamine sugar fragment, which is 14 Da lighter due to the absence of a methyl group.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound

Ion DescriptionPredicted m/zCorresponding m/z for Erythromycin AIon Formula (this compound)
Precursor Ion [M+H]⁺720.45734.47C₃₆H₆₆NO₁₃⁺
[M+H - H₂O]⁺702.44716.45C₃₆H₆₄NO₁₂⁺
[M+H - Cladinose]⁺562.38576.39C₂₈H₅₂NO₁₀⁺
[M+H - Desosamine]⁺577.37576.39C₂₉H₅₁O₁₁⁺
Desosamine sugar144.13158.15C₇H₁₆NO₂⁺
Cladinose sugar159.09159.09C₈H₁₅O₃⁺

Note: The predicted m/z values are based on the known fragmentation of Erythromycin A and the structural modification in this compound. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most significant difference in the ¹H and ¹³C NMR spectra between Erythromycin A and its N-demethylated counterpart is expected in the signals corresponding to the desosamine sugar moiety. The N-demethylation will result in the disappearance of one N-methyl signal and a change in the chemical shift of the remaining N-methyl group and the adjacent carbon and proton atoms.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Moieties of this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Corresponding Chemical Shift in Erythromycin A (δ, ppm)
H-1' (Desosamine)~4.34.29
H-1'' (Cladinose)~4.84.82
N-CH₃~2.5 (singlet, 3H)~2.3 (singlet, 6H)
O-CH₃ (Cladinose)~3.33.29

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Moieties of this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Corresponding Chemical Shift in Erythromycin A (δ, ppm)
C-1' (Desosamine)~103103.5
C-1'' (Cladinose)~9696.2
N-CH₃~3540.3
O-CH₃ (Cladinose)~4949.5

Note: The predicted chemical shifts are based on the known assignments for Erythromycin A and expected substituent effects. Actual experimental values will require confirmation.

Experimental Protocols

The successful elucidation of the structure of this compound requires carefully designed experiments. The following sections outline the typical methodologies employed.

Sample Preparation
  • Isolation: this compound can be isolated from fermentation broths or bulk drug samples of Erythromycin A using preparative high-performance liquid chromatography (HPLC).

  • NMR Sample: A purified sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.

  • MS Sample: A dilute solution of the purified sample (1-10 µg/mL) is prepared in a suitable solvent system for infusion or LC-MS analysis (e.g., acetonitrile:water with 0.1% formic acid).

Mass Spectrometry (LC-MS/MS)
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from Erythromycin A and other impurities.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan for precursor ion identification and product ion scan (MS/MS) for fragmentation analysis.

    • Collision Energy: Optimized to induce fragmentation of the precursor ion.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Experiments:

    • 1D NMR: ¹H and ¹³C{¹H} spectra are acquired to observe the chemical shifts and multiplicities of all proton and carbon signals.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through space correlations between protons.

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and the structural relationship between Erythromycin A and this compound.

structure_elucidation_workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Structure Confirmation Isolation Isolation of this compound HRMS High-Resolution MS Isolation->HRMS MSMS Tandem MS (MS/MS) Isolation->MSMS NMR_1D 1D NMR (¹H, ¹³C) Isolation->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Isolation->NMR_2D Data_Integration Integration of MS and NMR Data HRMS->Data_Integration Elemental Composition MSMS->Data_Integration Fragmentation Pattern NMR_1D->Data_Integration Functional Groups & Proton/Carbon Count NMR_2D->Data_Integration Connectivity & Stereochemistry Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Figure 1. Workflow for the structure elucidation of this compound.

structural_comparison cluster_erythromycin Erythromycin A cluster_ndemethyl This compound Erythromycin_A [Structure of Erythromycin A] NDemethyl_A [Structure of this compound] Erythromycin_A->NDemethyl_A N-Demethylation Dimethylamino N(CH₃)₂ Methylamino NH(CH₃)

Figure 2. Structural relationship between Erythromycin A and this compound.

Conclusion

The molecular structure elucidation of this compound is a systematic process that relies on the synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy. While a complete set of publicly available, experimentally determined spectroscopic data for this compound is limited, its structure can be confidently assigned through a comparative analysis with its well-characterized parent compound, Erythromycin A. The methodologies and data presented in this guide provide a robust framework for the identification and characterization of this and other related substances, which is essential for quality control in the pharmaceutical industry and for advancing research in macrolide antibiotics.

References

N-Demethylerythromycin A: A Comprehensive Technical Review of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethylerythromycin A is a primary metabolite of the widely used macrolide antibiotic, Erythromycin (B1671065) A.[1][2] Produced by the demethylation of the dimethylamino group on the desosamine (B1220255) sugar of Erythromycin A, this compound has been a subject of interest in understanding the structure-activity relationships of macrolide antibiotics.[3] While Erythromycin A exhibits broad-spectrum antibacterial activity, this compound is characterized by a significantly narrower spectrum and reduced potency.[4] This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and the experimental protocols used for its evaluation.

Antibacterial Spectrum and Potency

This compound demonstrates markedly reduced antibacterial activity compared to its parent compound, Erythromycin A. It is considered to be much less active than Erythromycin A, B, and C.[5] This reduced potency limits its clinical utility, and it is primarily utilized as a research tool for the study of erythromycin derivatives.[4]

Quantitative Analysis of Antibacterial Activity

A critical measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[6] Despite extensive research, specific quantitative data comparing the MIC values of this compound against a comprehensive panel of bacterial strains remains limited in publicly available literature. The general consensus from available information is a significant increase in MIC values for this compound when compared to Erythromycin A, indicating lower potency.

Bacterial StrainThis compound MIC (µg/mL)Erythromycin A MIC (µg/mL)Fold Difference
Data not available in publicly accessible literature
Data not available in publicly accessible literature
Data not available in publicly accessible literature

Mechanism of Action

The antibacterial action of macrolide antibiotics, including Erythromycin A and its derivatives, stems from their ability to inhibit bacterial protein synthesis.[7] This is achieved through their binding to the 50S subunit of the bacterial ribosome.

Ribosomal Binding and Inhibition of Protein Synthesis

Macrolides bind to a specific site on the 23S ribosomal RNA (rRNA) within the 50S subunit, near the entrance of the polypeptide exit tunnel. This binding event physically obstructs the passage of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.

The reduced antibacterial activity of this compound is attributed to a lower binding affinity for the bacterial ribosome compared to Erythromycin A. The dimethylamino group on the desosamine sugar of Erythromycin A is crucial for this high-affinity binding. The removal of one of the methyl groups in this compound is thought to disrupt key interactions with the ribosomal target, thereby weakening the binding and reducing its inhibitory effect.

cluster_bacterium Bacterial Cell Ribosome_50S 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Translocation Ribosome_50S->Protein_Synthesis Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Protein_Synthesis mRNA mRNA mRNA->Ribosome_30S tRNA Aminoacyl-tRNA tRNA->Ribosome_50S Polypeptide Growing Polypeptide Chain Protein_Synthesis->Polypeptide Macrolide This compound (Macrolide) Macrolide->Ribosome_50S Binds to 23S rRNA

Macrolide Mechanism of Action

Experimental Protocols

The evaluation of the biological activity of this compound relies on standardized microbiological assays. The most common of these is the determination of the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under optimal growth conditions, and the MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.

Start Start Prepare_Antibiotic Prepare Serial Dilutions of This compound Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Assess Bacterial Growth Incubate->Read_Results Determine_MIC Determine the Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination

Protocol Details:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

  • Serial Dilutions: Serial twofold dilutions of the stock solution are made in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: The test bacterium is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated under appropriate atmospheric conditions and temperature (typically 37°C) for 18-24 hours.

  • MIC Determination: After incubation, the plate is examined for visible turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion

This compound, a metabolite of Erythromycin A, exhibits significantly reduced antibacterial activity. This decrease in potency is attributed to the N-demethylation of the desosamine sugar, which likely diminishes its binding affinity to the bacterial ribosome. While it holds limited therapeutic potential, this compound remains a valuable tool for researchers studying the structure-activity relationships of macrolide antibiotics and for the development of novel erythromycin derivatives with improved pharmacological properties. Further research providing detailed quantitative MIC data and comparative ribosomal binding studies would be beneficial for a more complete understanding of its biological profile.

References

N-Demethylerythromycin A: A Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Demethylerythromycin A is the primary metabolite of the widely-used macrolide antibiotic, Erythromycin A. Produced via N-demethylation in the liver by cytochrome P450 enzymes, specifically CYP3A4, this compound is of significant interest in the study of erythromycin's pharmacokinetics and drug-drug interactions. While structurally similar to its parent compound, this compound exhibits a very narrow spectrum of antibiotic activity and is substantially less potent than Erythromycin A, B, and C. Due to its significantly reduced antibacterial efficacy, its mechanism of action is not extensively studied independently. It is, however, presumed to be identical to that of Erythromycin A.

This technical guide provides an in-depth exploration of the core mechanism of action of this compound, inferred from the extensive research on its parent compound, Erythromycin A. It details the interaction with the bacterial ribosome, inhibition of protein synthesis, relevant quantitative data, detailed experimental protocols, and mechanisms of bacterial resistance.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The antibacterial activity of macrolides stems from their ability to inhibit protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome. This compound, like its parent compound, is believed to exert its bacteriostatic effect through the following steps:

  • Ribosomal Binding: The molecule binds to a specific site on the 23S ribosomal RNA (rRNA) near the entrance of the nascent polypeptide exit tunnel (NPET). This binding is reversible and occurs with high affinity for the ribosomes of most Gram-positive bacteria.

  • Interference with Polypeptide Elongation: By occupying this critical site, the drug sterically obstructs the passage of the elongating polypeptide chain. It interferes with the aminoacyl translocation process, preventing the transfer of the peptidyl-tRNA from the A-site to the P-site of the ribosome.

  • Inhibition of Protein Synthesis: This blockade of peptide elongation leads to the premature dissociation of the peptidyl-tRNA from the ribosome, ultimately halting protein synthesis. This inhibition is selective for bacterial ribosomes, sparing eukaryotic host ribosomes and thus providing a therapeutic window.

The interaction is highly specific, involving key nucleotides within the 23S rRNA, primarily A2058 and A2059 in domain V. The dimethylamino group on the desosamine (B1220255) sugar of Erythromycin A is crucial for this high-affinity binding. The absence of one methyl group in this compound likely contributes to its significantly reduced antibacterial activity.

Quantitative Data

Quantitative data for this compound is scarce. The following tables summarize key quantitative parameters for the parent compound, Erythromycin A, which provide a crucial benchmark for understanding the properties of its N-demethylated metabolite.

Antibacterial Activity of Erythromycin A

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Erythromycin A is primarily active against Gram-positive bacteria. This compound is known to be significantly less active, meaning its MIC values would be substantially higher.

Table 1: Minimum Inhibitory Concentration (MIC) Values for Erythromycin A against Various Bacteria

Bacterial SpeciesTypeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniaeGram-positive≤0.015 - >2560.0316
Streptococcus pyogenesGram-positive≤0.015 - >2560.030.06
Staphylococcus aureusGram-positive0.06 - >2560.25>256
Bordetella pertussisGram-negative0.03 - 0.125--
Haemophilus influenzaeGram-negative0.12 - 3228
Moraxella catarrhalisGram-negative≤0.03 - 10.060.12

Data compiled from various sources for illustrative purposes. MIC values can vary significantly based on the specific strain and testing conditions.[1][2][]

Ribosome Binding Affinity of Erythromycin A

The dissociation constant (Kd) is a measure of the affinity between a ligand (antibiotic) and its target (ribosome). A lower Kd value indicates a higher binding affinity.

Table 2: Ribosome Binding Affinity of Erythromycin A

Bacterial SpeciesRibosome TypeMethodDissociation Constant (Kd)Reference
Escherichia coli70SNot Specified1.0 x 10-8 M (10 nM)[4]
Streptococcus pneumoniae70SFilter Binding Assay4.9 ± 0.6 nM[5]
Metabolism of Erythromycin A to this compound

This compound is formed via the N-demethylation of Erythromycin A, a reaction primarily catalyzed by the CYP3A4 enzyme in the liver.[6][7][8][9]

Table 3: Kinetic Parameters of Erythromycin A N-demethylation

SystemEnzymeKm (µM)Vmax (pmol/min/mg)Reference
Pooled Human Liver Microsomes (HLM)CYP3A488345[10]
Expressed Human CYP3A4CYP3A433130[10]

Signaling Pathways and Metabolic Relationships

Inhibition of Bacterial Protein Synthesis

The core mechanism involves the binding of the macrolide to the 50S ribosomal subunit and subsequent blockage of the polypeptide exit tunnel, which inhibits protein elongation.

G cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit mRNA mRNA 50S_Subunit 50S Subunit Inhibition Blockage of NPET 50S_Subunit->Inhibition A_Site A-Site P_Site P-Site (Peptidyl-tRNA) E_Site E-Site NPET Nascent Polypeptide Exit Tunnel (NPET) P_Site->NPET Polypeptide Chain Elongation NPET->Inhibition Macrolide This compound (inferred from Erythromycin A) Macrolide->50S_Subunit Binds to 23S rRNA Protein_Synthesis_Halted Protein Synthesis Halted (Bacteriostatic Effect) Inhibition->Protein_Synthesis_Halted

Inhibition of bacterial protein synthesis by this compound.
Metabolic Pathway of Erythromycin A

Erythromycin A is metabolized in the liver to its less active form, this compound. This process is a key determinant of its pharmacokinetic profile.

G Erythromycin_A Erythromycin A (C37H67NO13) N_Demethylerythromycin_A This compound (C36H65NO13) (Less Active Metabolite) Erythromycin_A->N_Demethylerythromycin_A N-demethylation Formaldehyde Formaldehyde (HCHO) Erythromycin_A->Formaldehyde Co-product CYP3A4 CYP3A4 Enzyme (Liver Microsomes) CYP3A4->Erythromycin_A Catalyzes G cluster_ribosome Bacterial 50S Ribosome rRNA 23S rRNA A2058 Adenine 2058 (A2058) (Binding Site) Methylated_A2058 Dimethylated A2058 (Altered Binding Site) A2058->Methylated_A2058 Erm Erm Methyltransferase (e.g., ErmC, ErmB) Erm->A2058 Methylates SAM S-adenosyl- methionine (SAM) SAM->Erm Provides Methyl Group Binding_Blocked Macrolide Binding Blocked (Resistance) Methylated_A2058->Binding_Blocked Macrolide Macrolide Antibiotic Macrolide->A2058 Binds (Susceptible) Macrolide->Methylated_A2058 Cannot Bind

References

Is N-Demethylerythromycin A a primary or secondary metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethylerythromycin A is a naturally occurring macrolide and a known metabolite of Erythromycin (B1671065) A, a widely used antibiotic. This technical guide provides a comprehensive analysis of this compound, definitively classifying it as a secondary metabolite. The document details its biosynthetic origins within the context of the erythromycin metabolic pathway, presents quantitative data on its production, outlines detailed experimental protocols for its isolation and analysis, and provides visual representations of key biochemical and experimental workflows. This guide is intended to serve as a critical resource for researchers and professionals involved in natural product chemistry, microbiology, and pharmaceutical development.

Introduction: Primary vs. Secondary Metabolites

Metabolites are broadly categorized into two groups: primary and secondary. Primary metabolites are essential for the normal growth, development, and reproduction of an organism.[1] They are directly involved in fundamental physiological processes and are typically produced during the logarithmic phase of growth (trophophase).[2] Examples include amino acids, nucleotides, and organic acids.[1][2]

In contrast, secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism.[][4] Their production is often species-specific and typically occurs during the stationary phase of growth (idiophase), frequently triggered by environmental stress or nutrient limitation.[5][6] Secondary metabolites, such as antibiotics and alkaloids, often have important ecological functions and are of significant interest for their pharmacological activities.[][4][5] Erythromycin itself is a classic example of a secondary metabolite produced by the bacterium Saccharopolyspora erythraea.[5]

This compound: A Secondary Metabolite

This compound is classified as a secondary metabolite. This classification is based on its identity as a minor co-metabolite of erythromycin, which is a well-established secondary metabolite.[7] The production of this compound is intrinsically linked to the biosynthesis of erythromycin by Saccharopolyspora erythraea and is not essential for the primary growth of the microorganism. Its formation occurs as a modification of the primary erythromycin structure, a characteristic feature of secondary metabolism where a parent compound is diversified into a series of related molecules.

Biosynthesis of this compound

The biosynthesis of this compound is a tangential step in the well-elucidated pathway of Erythromycin A synthesis in Saccharopolyspora erythraea. The core of Erythromycin A is assembled by a large polyketide synthase (PKS) enzyme complex encoded by the eryA genes.[1] Subsequent modifications, including hydroxylations and glycosylations, are carried out by enzymes encoded by other genes within the ery gene cluster, such as eryF and eryK.[1]

This compound is formed via the demethylation of the desosamine (B1220255) sugar moiety of Erythromycin A. While the specific enzyme responsible for this N-demethylation reaction in S. erythraea is not definitively characterized in the existing literature, it is understood to be a modification of the final Erythromycin A molecule. This transformation likely occurs due to the activity of a promiscuous enzyme within the host organism that is capable of acting on the N,N-dimethylamino group of the desosamine sugar. The presence of various other erythromycin-related impurities in fermentation broths, such as N-demethylerythromycin B and anhydroerythromycin C, further supports the existence of a network of enzymatic modifications that contribute to the diversity of secondary metabolites produced by S. erythraea.[1]

Proposed Biosynthetic Pathway

The following diagram illustrates the final step in the formation of this compound from its precursor, Erythromycin A.

Erythromycin_Biosynthesis EryA Erythromycin A NDM_EryA This compound EryA->NDM_EryA - CH3 Enzyme Putative N-demethylase (e.g., P450 monooxygenase) Enzyme->EryA Experimental_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Analysis Fermentation S. erythraea Fermentation Harvest Harvesting (Centrifugation/Filtration) Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Concentration Concentration of Crude Extract Extraction->Concentration ColumnChrom Column Chromatography Concentration->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC HPLCMS HPLC-MS Analysis PrepHPLC->HPLCMS Structure Structure Elucidation (NMR, MS/MS) HPLCMS->Structure Quantification Quantification HPLCMS->Quantification Metabolism_Relationship PrimaryMetabolism Primary Metabolism (Growth, Reproduction) Precursors Precursors (e.g., Propionyl-CoA, Methylmalonyl-CoA) PrimaryMetabolism->Precursors Provides SecondaryMetabolism Secondary Metabolism (e.g., Antibiotic Production) ErythromycinA Erythromycin A SecondaryMetabolism->ErythromycinA Precursors->SecondaryMetabolism Substrates for NDemethylErythromycinA This compound ErythromycinA->NDemethylErythromycinA Further Modification

References

The Unseen Player: An In-depth Technical Guide to the Natural Occurrence of N-Demethylerythromycin A in Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A, a cornerstone macrolide antibiotic, has been a subject of intense study since its discovery. Produced by the soil bacterium Saccharopolyspora erythraea, its biosynthetic pathway is a complex and fascinating example of microbial secondary metabolism. While much focus has been placed on optimizing the yield of Erythromycin A, a host of structurally related metabolites are also produced, often in much smaller quantities. Among these is N-Demethylerythromycin A, a metabolite that, while less potent than its famous cousin, offers valuable insights into the metabolic intricacies of the producing organism and presents potential opportunities for biosynthetic engineering and drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthetic origins, analytical detection methods, and the broader context of its presence in microbial cultures.

Biosynthetic Pathway of Erythromycin A and the Emergence of this compound

The biosynthesis of erythromycin A is a multi-step process orchestrated by a large polyketide synthase (PKS) and a series of tailoring enzymes encoded by the ery gene cluster in Saccharopolyspora erythraea. The pathway begins with the formation of the 14-membered macrolactone ring, 6-deoxyerythronolide B, which then undergoes a series of post-PKS modifications, including hydroxylations and glycosylations, to yield the final active compound, Erythromycin A.

This compound is structurally identical to Erythromycin A, with the exception of a single methyl group missing from the dimethylamino group of the desosamine (B1220255) sugar. This demethylation is believed to be a final or near-final step in the biosynthetic pathway, or a subsequent modification of Erythromycin A. While the specific enzyme responsible for this N-demethylation in S. erythraea has not been definitively identified, the genome of this bacterium is known to contain a significant number of cytochrome P450 monooxygenase genes.[1][2] These enzymes are well-known for their ability to catalyze a wide range of oxidative reactions, including N-demethylation. It is therefore highly probable that one or more of these P450 enzymes is responsible for the formation of this compound.

The regulation of the erythromycin biosynthetic pathway is complex and influenced by various factors, including nutrient availability and global regulatory proteins.[3][4] The expression of the putative N-demethylating enzyme is likely also subject to this intricate regulatory network.

Erythromycin_Biosynthesis_and_N_Demethylation cluster_main cluster_demethyl Propionyl_CoA Propionyl-CoA + 6x Methylmalonyl-CoA DEBS 6-Deoxyerythronolide B Synthase (DEBS) dEB 6-Deoxyerythronolide B DEBS->dEB EryF EryF (P450) C6-Hydroxylation dEB->EryF EB Erythronolide B EryF->EB EryB_EryC EryB & EryC genes Glycosylation EB->EryB_EryC EryD Erythromycin D EryB_EryC->EryD EryK EryK (P450) C12-Hydroxylation EryD->EryK EryC Erythromycin C EryK->EryC EryG EryG O-Methylation EryC->EryG EryA Erythromycin A EryG->EryA Demethylation Putative P450 N-Demethylation EryA->Demethylation NDEryA This compound Demethylation->NDEryA

Fig. 1: Simplified biosynthetic pathway of Erythromycin A and the putative N-demethylation step.

Quantitative Data on Natural Occurrence

Direct quantitative data on the production titers of this compound in Saccharopolyspora erythraea fermentations are scarce in publicly available literature. It is generally considered a minor co-metabolite. However, analysis of industrial strains has provided insights into the relative abundance of different erythromycin congeners. For instance, in one high-producing strain, the ratio of Erythromycin A to the sum of Erythromycin B and C was found to be 3.2:1.[5] While this does not directly quantify this compound, it highlights that even major related compounds are present in significantly lower amounts than Erythromycin A. The concentration of this compound is expected to be substantially lower still.

CompoundRelative AbundanceReference
Erythromycin AMajor Product[5]
Erythromycin BMinor Product[5]
Erythromycin CMinor Product[5]
This compound Trace/Minor Product Inferred

Table 1: Relative Abundance of Erythromycin Congeners in Saccharopolyspora erythraea Culture.

Experimental Protocols

The detection and quantification of this compound in microbial cultures require sensitive and specific analytical methods due to its low abundance and structural similarity to Erythromycin A. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice.

Sample Preparation: Extraction of Erythromycins from Fermentation Broth

This protocol outlines a general procedure for the extraction of erythromycin and its derivatives from a Saccharopolyspora erythraea fermentation broth.

Extraction_Workflow Start Fermentation Broth Sample Centrifuge Centrifugation to remove biomass Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Adjust_pH Adjust pH to ~8.5 with NaOH Supernatant->Adjust_pH Extraction Liquid-Liquid Extraction with Ethyl Acetate (B1210297) (2x) Adjust_pH->Extraction Combine_Organic Combine Organic Phases Extraction->Combine_Organic Dry Dry over anhydrous Na2SO4 Combine_Organic->Dry Evaporate Evaporate to Dryness (Rotary Evaporator) Dry->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by HPLC-MS/MS Reconstitute->Analyze

Fig. 2: Workflow for the extraction of erythromycins from fermentation broth.

Materials:

  • Fermentation broth of Saccharopolyspora erythraea

  • Ethyl acetate (HPLC grade)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Methanol or acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Centrifuge and appropriate tubes

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Cell Removal: Centrifuge a known volume of the fermentation broth (e.g., 50 mL) at a sufficient speed and duration to pellet the microbial cells.

  • Supernatant Collection: Carefully decant and collect the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to approximately 8.5 using a 1 M NaOH solution. This ensures that the erythromycins, which are basic compounds, are in their free base form and more soluble in organic solvents.

  • Liquid-Liquid Extraction: Transfer the pH-adjusted supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes and then allow the layers to separate. Collect the upper organic layer. Repeat the extraction process on the aqueous layer with a fresh portion of ethyl acetate to ensure complete extraction.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the dried organic extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 1-2 mL) of the initial mobile phase to be used for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

Analytical Method: HPLC-MS/MS for Quantification

This protocol provides a starting point for developing an HPLC-MS/MS method for the separation and quantification of Erythromycin A and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the compounds, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Example):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage ~4000 V
Drying Gas Temperature ~325°C
Nebulizer Pressure ~35 psi
MRM Transitions
Erythromycin APrecursor ion (m/z): 734.5 -> Product ions (e.g., 576.4, 158.1)
This compoundPrecursor ion (m/z): 720.5 -> Product ions (e.g., 562.4, 158.1)

Table 2: Example HPLC-MS/MS Parameters for the Analysis of Erythromycin A and this compound.

Note: These parameters should be optimized for the specific instrument and column used. The selection of product ions for MRM should be based on fragmentation studies of pure standards to ensure specificity and sensitivity.

Signaling Pathways and Regulation

The production of secondary metabolites in Actinobacteria is tightly regulated by a complex network of signaling pathways that respond to environmental cues such as nutrient limitation.[3][4] While the specific regulatory pathway governing the N-demethylation of erythromycin A is unknown, it is likely intertwined with the overall regulation of the ery gene cluster. Global regulators in Saccharopolyspora erythraea that are known to influence erythromycin production could also play a role in the expression of the putative N-demethylating P450 enzyme.

Regulatory_Network Nutrient_Limitation Nutrient Limitation (e.g., N, P, C) Global_Regulators Global Regulatory Proteins Nutrient_Limitation->Global_Regulators Ery_Cluster_Reg Regulation of ery Gene Cluster Global_Regulators->Ery_Cluster_Reg P450_Reg Regulation of Putative P450 N-demethylase Gene Global_Regulators->P450_Reg Ery_Biosynthesis Erythromycin Biosynthesis Ery_Cluster_Reg->Ery_Biosynthesis EryA_Production Erythromycin A Production Ery_Biosynthesis->EryA_Production P450_Expression P450 N-demethylase Expression P450_Reg->P450_Expression NDEryA_Production This compound Production P450_Expression->NDEryA_Production EryA_Production->NDEryA_Production Substrate

Fig. 3: Hypothetical regulatory network influencing this compound production.

Conclusion and Future Perspectives

This compound represents a minor but significant metabolite in the fermentation broth of Saccharopolyspora erythraea. Its presence provides a window into the metabolic flexibility of this important industrial microorganism. While direct quantitative data on its natural abundance remains limited, modern analytical techniques, particularly HPLC-MS/MS, provide the necessary tools for its detection and quantification.

Future research should focus on several key areas:

  • Quantitative Profiling: Systematic studies to quantify the levels of this compound in various wild-type and engineered strains of S. erythraea under different fermentation conditions.

  • Enzyme Identification: Identification and characterization of the specific cytochrome P450 monooxygenase or other enzyme responsible for the N-demethylation of Erythromycin A.

  • Regulatory Studies: Elucidation of the regulatory mechanisms that control the expression of the N-demethylating enzyme.

  • Biosynthetic Engineering: Leveraging the knowledge of the N-demethylating enzyme to either block its activity to potentially increase the flux towards Erythromycin A or to harness its activity for the production of novel erythromycin derivatives.

A deeper understanding of the formation of this compound will not only enhance our fundamental knowledge of secondary metabolism in Saccharopolyspora erythraea but may also open new avenues for strain improvement and the generation of novel macrolide antibiotics.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Demethylerythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethylerythromycin A is a primary metabolite of the macrolide antibiotic Erythromycin (B1671065) A. The accurate and sensitive detection of this metabolite is crucial in pharmacokinetic studies, drug metabolism research, and for monitoring impurity profiles in pharmaceutical formulations. These application notes provide detailed protocols and comparative data for the analysis of this compound using modern analytical techniques. The methodologies outlined are primarily focused on Liquid Chromatography coupled with Mass Spectrometry (LC-MS), a highly sensitive and specific technique, with additional comparative information on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV can be employed, particularly for impurity profiling in bulk drug substances where concentrations are higher, LC-MS/MS is the preferred method for bioanalytical applications due to its superior sensitivity and specificity, especially in complex biological matrices.

Data Presentation: Quantitative Method Comparison

The following table summarizes typical quantitative performance characteristics for the detection of this compound by UHPLC-MS/MS and HPLC-UV.

ParameterUHPLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.5 µg/kg[1]Typically in the ng/mL to low µg/mL range
Limit of Quantification (LOQ) 2.0 µg/kg[1]Typically in the low µg/mL range
Linearity (R²) > 0.99≥ 0.99
Recovery (%) 87.78–104.22[1]98.2% - 105.2% (for Erythromycin, indicative)[2]
Precision (%RSD) < 7.10[1]< 2% (for Erythromycin, indicative)
Selectivity Very HighModerate to High
Typical Application Bioanalysis (plasma, tissues), trace impurity analysisBulk drug impurity profiling, formulation analysis

Detailed Experimental Protocols

Protocol 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for this compound in Biological Samples

This protocol is based on a validated method for the determination of this compound in complex biological matrices such as chicken tissues and eggs.[1]

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

G

  • Step 1: Weigh 2.0 g of the homogenized biological sample into a 50-mL polypropylene (B1209903) centrifuge tube.

  • Step 2: Spike the sample with an appropriate internal standard (e.g., 100 μL of 2 µg/mL Roxithromycin).

  • Step 3: Add 10 mL of an acetonitrile-water mixture (80:20, v/v) as the extraction solvent.[1]

  • Step 4: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Step 5: Centrifuge the sample at 10,000 x g for 8 minutes at 4 °C.

  • Step 6: Transfer the supernatant to a clean tube containing a QuEChERS cleanup sorbent (e.g., Cleanert MAS-Q cartridge) to remove interfering matrix components.

  • Step 7: Vortex for 1 minute and centrifuge again under the same conditions.

  • Step 8: Evaporate the final supernatant to dryness under a gentle stream of nitrogen.

  • Step 9: Reconstitute the residue in a suitable volume of the mobile phase for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Instrumental Analysis

G

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm; i.d. 1.7 μm)[1]

    • Mobile Phase A: 0.1% formic acid in water[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile[1]

    • Gradient Elution: A suitable gradient program to separate this compound from other components.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C[1]

    • Injection Volume: 10 µL[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): 720.4

    • Product Ions (m/z): 144.0 and 562.2 (for quantification and qualification)

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Erythromycin and Related Substances

This protocol is a general method suitable for the analysis of erythromycin and its impurities, including this compound (Erythromycin Impurity B), in pharmaceutical substances.[3]

1. Sample Preparation

  • Step 1: Accurately weigh a suitable amount of the erythromycin sample.

  • Step 2: Dissolve the sample in the mobile phase or a suitable solvent to achieve a final concentration within the linear range of the method.

  • Step 3: Sonicate if necessary to ensure complete dissolution.

  • Step 4: Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumental Analysis

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)[3]

    • Mobile Phase: A gradient mixture of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.[3]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35-45 °C

    • Detection Wavelength: 215 nm[3]

    • Injection Volume: 20 µL

Logical Relationships in Method Development

The development of a robust analytical method for this compound involves a series of logical steps to ensure accuracy, precision, and reliability.

G

Conclusion

The analytical methods described provide robust and reliable means for the detection and quantification of this compound. For trace-level analysis in complex biological matrices, the UHPLC-MS/MS method offers the necessary sensitivity and specificity. For quality control of pharmaceutical products where concentrations are higher, a validated HPLC-UV method can be a suitable and cost-effective alternative. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required limits of detection and quantification, and available instrumentation.

References

Application Note: Quantification of N-Demethylerythromycin A in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Demethylerythromycin A is a known related substance and metabolite of Erythromycin (B1671065) A, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1][2] The quantification of this compound in fermentation broths is crucial for monitoring and optimizing the fermentation process, as well as for quality control of the final product. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Biosynthesis of this compound

Erythromycin A is synthesized through a complex biosynthetic pathway. This compound is formed via the N-demethylation of Erythromycin A, a reaction catalyzed by cytochrome P450 enzymes.[3][4] Understanding this pathway is essential for controlling the production of this impurity.

Erythromycin Biosynthesis and N-Demethylation Propionyl-CoA + 6 Methylmalonyl-CoA Propionyl-CoA + 6 Methylmalonyl-CoA 6-Deoxyerythronolide B 6-Deoxyerythronolide B Propionyl-CoA + 6 Methylmalonyl-CoA->6-Deoxyerythronolide B DEBS (eryA) Erythronolide B Erythronolide B 6-Deoxyerythronolide B->Erythronolide B P450 Hydroxylase (eryF) 3-O-Mycarosylerythronolide B 3-O-Mycarosylerythronolide B Erythronolide B->3-O-Mycarosylerythronolide B Glycosyltransferase (eryB) Erythromycin D Erythromycin D 3-O-Mycarosylerythronolide B->Erythromycin D Glycosyltransferase (eryC) Erythromycin C Erythromycin C Erythromycin D->Erythromycin C Hydroxylation (eryK) Erythromycin B Erythromycin B Erythromycin D->Erythromycin B Methylation (eryG) Erythromycin A Erythromycin A Erythromycin C->Erythromycin A Methylation (eryG) This compound This compound Erythromycin A->this compound N-Demethylation (Cytochrome P450) Experimental Workflow cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis Fermentation Broth Collection Fermentation Broth Collection Centrifugation/Filtration Centrifugation/Filtration Fermentation Broth Collection->Centrifugation/Filtration Liquid-Liquid Extraction Liquid-Liquid Extraction Centrifugation/Filtration->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution HPLC-UV Analysis HPLC-UV Analysis Evaporation & Reconstitution->HPLC-UV Analysis LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Standard Curve Generation Standard Curve Generation HPLC-UV Analysis->Standard Curve Generation LC-MS/MS Analysis->Standard Curve Generation Quantification of this compound Quantification of this compound Standard Curve Generation->Quantification of this compound Reporting Reporting Quantification of this compound->Reporting

References

Application Notes and Protocols for N-Demethylerythromycin A as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethylerythromycin A is a primary metabolite of the macrolide antibiotic Erythromycin A and is also identified as an impurity in Erythromycin drug substances[1][2][3][4]. It is designated as Erythromycin EP Impurity B and Erythromycin USP Related Compound N[3]. As a well-characterized chemical entity, this compound serves as a critical reference standard in various analytical applications. Its use is essential for the accurate identification, quantification, and purity assessment of Erythromycin and related compounds in pharmaceutical formulations and biological matrices.

This document provides detailed application notes and protocols for the effective use of this compound as a reference standard in analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₃₆H₆₅NO₁₃[3][5]
Molecular Weight 719.90 g/mol [3][5]
CAS Number 992-62-1[2][3]
Appearance White to off-white solid/powder[6]
Solubility Soluble in methanol (B129727) and chloroform, partially soluble in water.[7]

Applications

This compound is primarily utilized as a reference standard in the following applications:

  • Impurity Profiling: For the identification and quantification of this compound as an impurity in Erythromycin active pharmaceutical ingredients (APIs) and finished drug products.

  • Pharmacokinetic Studies: As a standard for the quantification of the this compound metabolite in biological samples (e.g., plasma, urine, tissues) to assess the metabolism of Erythromycin.

  • Metabolic Studies: In in-vitro and in-vivo studies to investigate the metabolic pathways of Erythromycin, particularly the N-demethylation process mediated by cytochrome P450 enzymes like CYP3A4[6].

  • Analytical Method Development and Validation: As a critical component in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of Erythromycin and its related substances.

Experimental Protocols

Preparation of Standard Solutions

4.1.1. Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

  • Add a small volume of methanol (HPLC grade or equivalent) to dissolve the standard.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Bring the solution to volume with methanol and mix thoroughly.

  • Store the stock solution at 2-8°C, protected from light. The stability of the solution should be verified over time.

4.1.2. Working Standard Solutions

Prepare working standard solutions by diluting the stock solution with the appropriate mobile phase or a suitable solvent mixture to the desired concentrations for calibration curves and controls.

HPLC Method for Impurity Profiling

This protocol provides a general framework for the analysis of this compound in Erythromycin samples. Method parameters may require optimization based on the specific instrumentation and sample matrix.

Chromatographic Conditions

ParameterRecommended Conditions
Column Reversed-phase C18, e.g., Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.4% Ammonium hydroxide (B78521) in waterB: Methanol(Gradient elution may be required for optimal separation)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 40 - 50°C
Detection Wavelength 215 nm
Injection Volume 10 - 20 µL

Sample Preparation

  • Accurately weigh a suitable amount of the Erythromycin sample.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and mobile phase).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity using a calibration curve prepared from the working standard solutions.

LC-MS/MS Method for Quantification in Biological Matrices

This protocol is designed for the sensitive quantification of this compound in biological samples.

LC-MS/MS Parameters

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column Reversed-phase C18, e.g., Agilent Eclipse Plus C18 (100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
MRM Transitions Precursor Ion (m/z)
720.5

Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for injection.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from analytical methods using this compound as a reference standard. Note that these values are illustrative and may vary depending on the specific experimental conditions.

ParameterValueAnalytical MethodReference
Relative Retention Time 0.42 (with respect to Erythromycin A)LC-MS[1]
Precursor Ion [M+H]⁺ (m/z) 720.5LC-MS[1]
Linearity Range 0.034 - 136 ng/mLUPLC-MS/MS[8]
Correlation Coefficient (r²) > 0.99UPLC-MS/MS[8]

Visualizations

Metabolic Pathway of Erythromycin A

The following diagram illustrates the N-demethylation of Erythromycin A to this compound, a key metabolic step.

Erythromycin_A Erythromycin A N_Demethylerythromycin_A This compound Erythromycin_A->N_Demethylerythromycin_A N-demethylation CYP3A4 CYP3A4 (in Liver) CYP3A4->Erythromycin_A

Caption: Metabolic conversion of Erythromycin A to this compound.

Experimental Workflow for HPLC Analysis

This diagram outlines the typical workflow for the analysis of this compound using HPLC.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare this compound Reference Standard Solution HPLC_Injection Inject into HPLC System Prep_Standard->HPLC_Injection Prep_Sample Prepare Erythromycin Sample Solution Prep_Sample->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (215 nm) Chrom_Separation->UV_Detection Peak_Integration Peak Identification & Integration UV_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

Caption: Workflow for HPLC-based impurity analysis.

Logical Relationship in LC-MS/MS Quantification

The diagram below illustrates the logical steps involved in quantifying this compound using LC-MS/MS.

Start Biological Sample Extraction Extraction (e.g., Protein Precipitation) Start->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MRM Multiple Reaction Monitoring (MRM) MS_Ionization->MRM Result Concentration of This compound MRM->Result

Caption: Logical flow for LC-MS/MS quantification.

References

Application Note: In Vitro Assays for N-Demethylerythromycin A Prokinetic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prokinetic agents are pharmaceuticals that enhance coordinated gastrointestinal muscular contractions, thereby facilitating the transit of contents.[1][2] The macrolide antibiotic Erythromycin (B1671065) A is a well-known prokinetic agent, a side effect that has been harnessed for therapeutic purposes in conditions like gastroparesis.[3][4][5] This prokinetic activity is not related to its antimicrobial properties but stems from its fortuitous action as an agonist for the motilin receptor.[6][7] Motilin is a hormone that regulates the migrating motor complex (MMC), a distinct pattern of electromechanical activity observed in the gastrointestinal tract during fasting.[8][9]

N-Demethylerythromycin A is a metabolite of Erythromycin A.[10][11] Evaluating its prokinetic potential is crucial for understanding the overall pharmacological profile of its parent compound. The primary mechanism for the prokinetic effect of erythromycin derivatives is the activation of the motilin receptor, a G-protein coupled receptor (GPCR) found on smooth muscle cells and enteric neurons of the upper gastrointestinal tract.[9][12][13] This application note provides detailed protocols for two key in vitro assays to characterize the prokinetic activity of this compound: a functional isolated tissue contraction assay and a receptor binding assay.

Mechanism of Action: Motilin Receptor Signaling

Activation of the motilin receptor by an agonist like this compound is believed to initiate a signaling cascade via a Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a key event leading to the contraction of smooth muscle cells.[12]

Motilin_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MotilinR Motilin Receptor (GPCR) Gq Gq Protein MotilinR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Sarcoplasmic Reticulum (Ca²⁺ Store) IP3->Ca_Store Binds to Receptor Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Increased [Ca²⁺]i Compound N-Demethyl- erythromycin A Compound->MotilinR Agonist Binding Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Rabbit & Excise Duodenum A2 Dissect Longitudinal Muscle Strips A1->A2 B1 Mount Strips in Organ Bath A2->B1 B2 Equilibrate (60 min) under 1g Tension B1->B2 B3 Viability Test (Acetylcholine) B2->B3 B4 Cumulative Addition of This compound B3->B4 B5 Record Isometric Contractions B4->B5 C1 Normalize Data (% of Max) B5->C1 C2 Plot Concentration- Response Curve C1->C2 C3 Calculate EC50 & Emax C2->C3

References

Application Notes and Protocols for N-Demethylerythromycin A Motilin Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motilin is a 22-amino acid peptide hormone that plays a crucial role in regulating gastrointestinal motility. It exerts its effects by binding to the motilin receptor (MTLR), a G-protein coupled receptor (GPCR) found on smooth muscle cells and enteric neurons.[1][2][3] The activation of the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction.[4][5][6] Erythromycin (B1671065), a macrolide antibiotic, and its derivatives, such as N-Demethylerythromycin A, are known to act as motilin receptor agonists, mimicking the effects of endogenous motilin.[7][8][9][10] This property makes them valuable tools for studying motilin receptor function and potential therapeutic agents for gastrointestinal motility disorders.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the motilin receptor.

Motilin Receptor Signaling Pathway

The motilin receptor is coupled to Gq and G13 proteins.[4][5] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][6][11] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4][5] The increase in intracellular Ca2+ is a key event leading to smooth muscle contraction.

Motilin_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Motilin_Agonist This compound (Agonist) TLR TLR Motilin_Agonist->TLR Binds to MTLR Motilin Receptor (MTLR) Gq_G13 Gq/G13 MTLR->Gq_G13 Activates PLC Phospholipase C (PLC) Gq_G13->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Experimental_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up Assay Plate (Total, Non-specific, and Competition Wells) A->B C Add Cell Membranes B->C D Add Radioligand C->D E Add this compound (or vehicle/unlabeled motilin) D->E F Incubate at Room Temperature E->F G Terminate Assay by Rapid Filtration F->G H Wash Filters to Remove Unbound Ligand G->H I Measure Radioactivity using Scintillation Counter H->I J Data Analysis (Calculate IC50 and Ki) I->J

References

Synthesis of N-Demethylerythromycin A from Erythromycin A: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-Demethylerythromycin A, a key intermediate in the development of novel macrolide antibiotics and prokinetic agents. The synthesis involves the selective N-demethylation of the readily available starting material, Erythromycin (B1671065) A. This application note outlines a robust chemical method utilizing iodine and a suitable base to achieve efficient demethylation. All quantitative data are summarized for clarity, and a comprehensive, step-by-step experimental protocol is provided. Additionally, a visual representation of the synthetic workflow is included to facilitate understanding.

Introduction

Erythromycin A is a well-established macrolide antibiotic. Chemical modification of its structure has been a fruitful avenue for the discovery of new therapeutic agents with improved properties, such as enhanced acid stability, broader spectrum of activity, and different biological functions. One such modification is the N-demethylation of the desosamine (B1220255) sugar's dimethylamino group to yield this compound. This derivative is a crucial precursor for the synthesis of various motilides, which are macrolides with prokinetic activity, and for the development of new antibiotic candidates. The protocol described herein is based on a well-established method involving the use of iodine to effect the demethylation.

Chemical Transformation

The N-demethylation of Erythromycin A proceeds via an oxidative process facilitated by iodine. The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrogen iodide formed during the reaction, which helps to maintain an optimal pH range and drive the reaction to completion.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the N-demethylation of erythromycin derivatives, based on established procedures.

ParameterValue/ConditionNotes
Starting Material Erythromycin A---
Reagents Iodine (I₂)Typically 1.2 - 2.0 equivalents
Tris(hydroxymethyl)aminomethaneTypically 2 - 10 equivalents, 5 eq. is optimal
Solvent Methanol (B129727) or aqueous methanol---
Temperature 40°C to 70°C50°C to 60°C is preferred for optimal results
Reaction Time 1 - 5 hoursReaction progress can be monitored by TLC
Typical Yield >90% (for related derivatives)Yield is dependent on reaction scale and purity of starting material

Experimental Protocol

Materials:

  • Erythromycin A

  • Iodine (solid)

  • Tris(hydroxymethyl)aminomethane

  • Methanol

  • Dichloromethane (B109758)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve Erythromycin A (1.0 eq.) and tris(hydroxymethyl)aminomethane (5.0 eq.) in methanol.

  • Reaction Initiation: Heat the mixture to 55°C with stirring. Once the temperature has stabilized, add solid iodine (1.5 eq.) portion-wise over a period of 10-15 minutes. An exothermic reaction may be observed; control the addition rate to maintain the temperature below 60°C.

  • Reaction Monitoring: Stir the reaction mixture at 55°C. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 15% methanol in dichloromethane). The reaction is typically complete within 1-5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Dilute the remaining mixture with saturated aqueous sodium bicarbonate solution and extract with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification (if necessary): The crude product can be purified by silica (B1680970) gel column chromatography to yield the pure this compound.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Erythromycin_A Erythromycin A Reaction_Vessel Reaction at 55-60°C Erythromycin_A->Reaction_Vessel Iodine Iodine Iodine->Reaction_Vessel Base Tris(hydroxymethyl)aminomethane Base->Reaction_Vessel Solvent Methanol Solvent->Reaction_Vessel Quenching Quenching (Na2S2O3) Reaction_Vessel->Quenching Extraction Extraction (DCM) Quenching->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Iodine is corrosive and can cause stains. Handle with care.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from Erythromycin A. This procedure is scalable and utilizes readily available reagents, making it suitable for both academic research and industrial drug development settings. The resulting this compound can serve as a valuable building block for the creation of novel macrolide derivatives with diverse therapeutic applications.

Application Notes and Protocols for the Purification of N-Demethylerythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and comparative data for the purification of N-Demethylerythromycin A, a key metabolite and impurity of Erythromycin A. The following protocols for extraction, crystallization, and chromatographic separation are designed to guide researchers in obtaining high-purity this compound for various research and development applications.

Introduction

This compound is a significant related substance of the macrolide antibiotic Erythromycin A. Its isolation and purification are crucial for reference standard qualification, impurity profiling in pharmaceutical formulations, and further pharmacological studies. This document outlines effective techniques for the purification of this compound from synthesis reaction mixtures and fermentation broths.

Purification Strategies Overview

The purification of this compound typically involves a multi-step process combining extraction, chromatography, and crystallization. The choice of technique depends on the starting material, desired purity, and scale of operation. A general workflow is presented below.

PurificationWorkflow Start Crude this compound (from synthesis or fermentation) Extraction Liquid-Liquid Extraction Start->Extraction Chromatography Chromatographic Purification (TLC or Preparative HPLC) Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization FinalProduct High-Purity This compound Crystallization->FinalProduct

Caption: General workflow for the purification of this compound.

Quantitative Data Summary

The following tables summarize the typical performance of various purification techniques for this compound.

Table 1: Liquid-Liquid Extraction Efficiency

Extraction Solvent SystemStarting MaterialTypical Yield of Crude ProductReference
Isopropyl Acetate (B1210297) / WaterDemethylation Reaction Mixture92%[1]
Chloroform / Dilute Ammonium (B1175870) HydroxideDemethylation Reaction MixtureNot Specified[2]
Acetonitrile / Water (80:20, v/v)Analytical Standard in Matrix87.6–95.3 % Recovery[3]

Table 2: Chromatographic Purification Performance

MethodStationary PhaseMobile PhasePurity AchievedReference
Thin-Layer Chromatography (TLC)Silica Gel (SiO2)Dichloromethane:Methanol (B129727):Ammonium Hydroxide (8:2:0.2)Qualitative Assessment[4]
Preparative HPLCC18 Reverse PhaseAcetonitrile / Phosphate (B84403) Buffer>90%[5]

Table 3: Purity of Commercially Available this compound

SupplierPurity by HPLCReference
LGC Standards>90%[5]
USPReference Standard[6]

Experimental Protocols

Protocol 1: Extraction of this compound from a Reaction Mixture

This protocol is suitable for the initial work-up of a synthesis reaction mixture to isolate crude this compound.

Materials:

  • Crude reaction mixture containing this compound

  • Isopropyl Acetate

  • 10% Aqueous Sodium Thiosulfate (B1220275) solution

  • Water

  • Magnesium Sulfate (anhydrous)

  • Methanol

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quenching the Reaction: After the synthesis reaction is complete (monitored by TLC), quench the reaction by adding a 10% aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Solvent Extraction:

    • Add isopropyl acetate (2 L for a 150 g scale reaction) and water (500 mL) to the quenched reaction mixture.

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Allow the layers to separate and collect the organic (upper) layer.

  • Drying the Organic Phase: Dry the collected organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the isopropyl acetate under reduced pressure using a rotary evaporator to obtain a residue.

  • Methanol Wash: Add methanol to the residue and then remove it under vacuum. This step helps to remove residual volatile impurities.

  • Drying: Dry the resulting crude this compound to a constant weight. A yield of approximately 92% of the crude product can be expected.[1]

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a quick and effective method to monitor the progress of a reaction and assess the purity of fractions during purification.

Materials:

  • Silica Gel (SiO2) TLC plates

  • Developing chamber

  • Mobile Phase: Dichloromethane: Methanol: Ammonium Hydroxide (8:2:0.2, v/v/v)

  • Visualization Reagents: AMCS (anisaldehyde-sulfuric acid) and KMnO4 (potassium permanganate) stain

  • Sample of this compound dissolved in a suitable solvent (e.g., methanol)

Procedure:

  • Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Dry the plate and visualize the spots under UV light (if applicable).

    • Stain the plate with AMCS and/or KMnO4 solution and gently heat to reveal the spots.

  • Analysis: this compound should appear as a single spot with an Rf value of approximately 0.50 under these conditions.[4] The presence of other spots indicates impurities.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis Prep_Sample Dissolve Sample Prep_Plate Spot Sample on TLC Plate Prep_Sample->Prep_Plate Develop Place Plate in Developing Chamber Prep_Plate->Develop Elute Allow Solvent to Elute Develop->Elute Dry Dry the Plate Elute->Dry Visualize Visualize with Stains (AMCS, KMnO4) Dry->Visualize Analyze Analyze Rf Value and Purity Visualize->Analyze

Caption: Workflow for Thin-Layer Chromatography analysis.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a powerful technique for obtaining high-purity this compound. The following is a general method that can be optimized.

Materials:

  • Crude or partially purified this compound

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Phosphate buffer (e.g., potassium dihydrogen phosphate)

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column (e.g., dimensions 250 mm x 20 mm, 10 µm particle size)

Procedure:

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Method Development (Analytical Scale):

    • Initially, develop and optimize the separation on an analytical scale C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • A typical mobile phase consists of a gradient of Acetonitrile and a phosphate buffer (pH can be optimized, e.g., pH 7-9).

    • Monitor the separation at a suitable wavelength, such as 215 nm.

  • Scaling Up to Preparative Scale:

    • Increase the column diameter and particle size for preparative scale.

    • Adjust the flow rate to maintain a similar linear velocity as the analytical method.

    • Increase the injection volume and sample concentration. The loading capacity will depend on the column dimensions and the separation efficiency.

  • Purification and Fraction Collection:

    • Inject the prepared sample onto the preparative column.

    • Run the gradient method and monitor the chromatogram.

    • Collect the fractions corresponding to the this compound peak.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and remove the organic solvent using a rotary evaporator.

    • Desalt the aqueous solution if necessary (e.g., by solid-phase extraction or another liquid-liquid extraction).

    • Lyophilize or crystallize the final product to obtain pure this compound.

Prep_HPLC_Logic cluster_method_dev Method Development cluster_purification Purification Process cluster_post_proc Post-Purification Analytical_Scale Optimize on Analytical HPLC Scale_Up Scale Up to Preparative HPLC Analytical_Scale->Scale_Up Sample_Prep Prepare & Filter Sample Scale_Up->Sample_Prep Injection Inject Sample onto Column Sample_Prep->Injection Fraction_Collection Collect Fractions Injection->Fraction_Collection Purity_Check Analyze Fraction Purity (Analytical HPLC) Fraction_Collection->Purity_Check Solvent_Removal Pool Pure Fractions & Remove Solvent Purity_Check->Solvent_Removal Final_Product Obtain Pure Product (Lyophilize/Crystallize) Solvent_Removal->Final_Product

Caption: Logical workflow for preparative HPLC purification.

Protocol 4: Crystallization

Crystallization is an effective final step to achieve high purity and obtain a stable solid form of this compound.

Materials:

  • Purified this compound (from chromatography)

  • Methanol

  • Acetone

  • Concentrated Ammonium Hydroxide

  • Crystallization dish

  • Ice bath

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent, such as acetone.

  • Inducing Crystallization:

    • Slowly add a co-solvent in which the compound is less soluble, like concentrated ammonium hydroxide, until slight turbidity is observed.

    • Alternatively, dissolve the compound in a solvent like methanol and then slowly evaporate the solvent.

  • Crystal Growth: Cover the crystallization dish and allow it to stand at room temperature or in a refrigerator to promote slow crystal growth. An ice bath can also be used to facilitate precipitation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. A yield of 58% from the crystallized crude material has been reported in one instance.[2]

Conclusion

The purification of this compound can be successfully achieved through a combination of extraction, chromatographic, and crystallization techniques. The specific protocol should be chosen and optimized based on the starting material's purity, the desired final purity, and the scale of the purification. The methods outlined in these application notes provide a solid foundation for researchers to develop robust and efficient purification strategies for this compound.

References

Application Notes and Protocols: Utilizing N-Demethylerythromycin A as a Scaffold for Semi-Synthetic Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Demethylerythromycin A as a versatile scaffold for the development of novel semi-synthetic macrolide antibiotics. Detailed protocols for the synthesis and evaluation of N-alkyl derivatives are presented, along with their corresponding antimicrobial activity data.

Introduction

This compound is a metabolite of the widely-used antibiotic erythromycin (B1671065) A.[1][2] While exhibiting a narrow spectrum of antibiotic activity itself, its structural features, particularly the secondary amine on the desosamine (B1220255) sugar, make it an excellent starting point for semi-synthetic modifications. By introducing various alkyl groups at this position, new analogues with potentially enhanced antimicrobial properties, improved pharmacokinetic profiles, and activity against resistant strains can be generated. This document outlines the synthetic strategy, a detailed experimental protocol for N-alkylation via reductive amination, and the resulting antibacterial efficacy of a series of novel derivatives.

Mechanism of Action

Macrolide antibiotics, including derivatives of this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for newly synthesized peptides and causing premature dissociation of the peptidyl-tRNA. This action is primarily bacteriostatic but can be bactericidal at higher concentrations. Modifications to the N-demethyl scaffold can influence the binding affinity to the ribosome and affect the susceptibility of the resulting antibiotic to bacterial resistance mechanisms, such as efflux pumps and ribosomal alterations.

Data Presentation

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of a series of N-alkyl derivatives of this compound against a panel of Gram-positive and Gram-negative bacteria. The data is adapted from studies on analogous 9(S)-erythromycylamine derivatives, which share the same desosamine sugar modification site.[3][4]

Table 1: In Vitro Antibacterial Activity of N-Alkyl this compound Analogues against Gram-Positive Bacteria

CompoundR GroupS. aureus (Methicillin-Sensitive)S. pneumoniaeEnterococcus faecalis
1 -CH₃ (Erythromycin A)0.120.030.5
2 -H (this compound)>100>100>100
3a -CH₂CH₃0.250.061.0
3b -CH₂CH₂CH₃ (LY281389)0.250.061.0
3c -CH₂(CH₂)₂CH₃0.50.122.0
3d -CH(CH₃)₂0.50.122.0

Table 2: In Vitro Antibacterial Activity of N-Alkyl this compound Analogues against Gram-Negative Bacteria

CompoundR GroupH. influenzaeE. coliP. aeruginosa
1 -CH₃ (Erythromycin A)2.0>128>128
2 -H (this compound)>128>128>128
3a -CH₂CH₃4.0>128>128
3b -CH₂CH₂CH₃ (LY281389)4.0>128>128
3c -CH₂(CH₂)₂CH₃8.0>128>128
3d -CH(CH₃)₂8.0>128>128

Experimental Protocols

Protocol 1: Semi-synthesis of N-Propyl-N-demethylerythromycin A (Analogous to LY281389) via Reductive Amination

This protocol describes the synthesis of N-Propyl-N-demethylerythromycin A from this compound and propionaldehyde (B47417) via reductive amination.[3]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 1.39 mmol) in methanol (20 mL).

  • Imine Formation: Add propionaldehyde (0.12 mL, 1.67 mmol, 1.2 equivalents) to the solution. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium cyanoborohydride (0.13 g, 2.08 mmol, 1.5 equivalents) to the reaction mixture in one portion.

  • Acidification: Carefully add glacial acetic acid dropwise until the pH of the solution is between 5 and 6.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/triethylamine (95:5).

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, followed by ethyl acetate/triethylamine (95:5) to afford pure N-Propyl-N-demethylerythromycin A.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized N-alkyl this compound analogues

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Serial Dilutions: Prepare a series of twofold dilutions of each test compound in CAMHB in the 96-well microtiter plates. The final concentration range should typically span from 0.015 to 128 µg/mL.

  • Inoculation: Inoculate each well of the microtiter plates with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism. The MIC can be determined visually or by measuring the optical density at 600 nm.

Visualizations

semi_synthesis_workflow start This compound imine Imine Intermediate start->imine Reaction with Aldehyde aldehyde Aldehyde (R-CHO) aldehyde->imine reductant Reducing Agent (e.g., NaBH3CN) product N-Alkyl-N-demethylerythromycin A reductant->product imine->product Reduction

Caption: Semi-synthetic workflow for N-alkylation.

signaling_pathway cluster_bacterium Bacterium ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Catalyzes bacterial_growth Bacterial Growth & Proliferation protein_synthesis->bacterial_growth Leads to antibiotic N-Alkyl-N-demethylerythromycin A Derivative antibiotic->ribosome label_inhibition Inhibition label_inhibition->protein_synthesis

Caption: Mechanism of action of macrolide antibiotics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Demethylerythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-Demethylerythromycin A synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the N-demethylation of Erythromycin (B1671065) A?

The most prevalent method for N-demethylation of macrolide antibiotics like Erythromycin A involves the use of iodine in the presence of a base.[1][2][3] This process is typically carried out in a suitable solvent at a controlled pH and temperature.[1][4]

Q2: What are the key factors influencing the yield of this compound?

Several factors critically impact the reaction yield:

  • pH Control: Maintaining the correct pH is crucial. A pH range of 8-9 is often cited as optimal for the reaction.[1]

  • Temperature: The reaction temperature needs to be carefully controlled, typically between 40°C and 70°C.[1][2]

  • Reagent Stoichiometry: The molar ratios of Erythromycin A, iodine, and the base must be optimized.

  • Byproduct Formation: The formation of unwanted byproducts, such as quaternary salts, can significantly reduce the yield of the desired product.[5]

  • Removal of Byproducts: Efficient removal of reaction byproducts, like formaldehyde (B43269), can drive the reaction towards completion and improve yield.[1]

Q3: What are common byproducts in this synthesis, and how can they be minimized?

A common byproduct is the formation of a quaternary ammonium (B1175870) salt, which can halt the reaction and is often difficult to separate from the product.[5] Minimizing this can be achieved by careful control of alkylating agent equivalents and reaction conditions. Another byproduct, formaldehyde, can react with intermediates to form impurities; sparging the reaction with an inert gas like nitrogen can help remove it.[1]

Q4: Is it necessary to use protecting groups for other functional groups on the Erythromycin A molecule?

Yes, protecting other reactive groups, such as the 2'- and 11-hydroxyl groups, is a common strategy to prevent side reactions and improve the selectivity of the N-demethylation.[5] Silyl (B83357) protecting groups are frequently used for this purpose.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incorrect pH of the reaction mixture.Monitor and adjust the pH to maintain a range of 8-9 using a suitable base like sodium bicarbonate or sodium hydroxide.[1][5]
Sub-optimal reaction temperature.Ensure the reaction temperature is maintained between 50°C and 60°C for optimal results.[1][2]
Formation of quaternary salt byproducts.Use a hindered base such as N,N-diisopropylethylamine (Hunig's base) to minimize N-alkylation side reactions.[5] Carefully control the stoichiometry of any subsequent alkylating agents if performing a one-pot N-alkylation.
Incomplete reaction.Increase reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
Presence of Multiple Impurities in the Final Product Side reactions due to unprotected hydroxyl groups.Protect the 2'- and 11-hydroxyl groups with a suitable protecting group like a silyl ether before the N-demethylation step.[5]
Reaction with formaldehyde byproduct.Sparge the reaction mixture with an inert gas (e.g., nitrogen) to remove formaldehyde as it is formed.[1]
Degradation of the macrolide ring.Avoid harsh acidic or basic conditions during workup and purification.
Difficulty in Isolating the Product Product precipitation during workup.When concentrating the reaction mixture, be careful not to remove too much of the organic solvent (e.g., methanol) before adding an aqueous solution to avoid precipitation.[2]
Emulsion formation during extraction.Use a different solvent system for extraction or employ techniques like brine washes to break the emulsion.

Experimental Protocols

Protocol 1: N-Demethylation of Erythromycin A using Iodine

This protocol is a generalized procedure based on common literature methods.[1][2][4]

Materials:

Procedure:

  • Dissolve Erythromycin A and sodium acetate trihydrate in methanol in a reaction vessel equipped with a stirrer and a condenser.

  • Heat the mixture to the desired reaction temperature (e.g., 55°C).[1]

  • Add iodine to the reaction mixture in portions. The stepwise addition of iodine is reported to be more efficient than a single addition.[1]

  • Monitor the pH of the reaction and maintain it between 8 and 9 by the dropwise addition of aqueous sodium hydroxide.[1]

  • Optionally, sparge the reaction mixture with nitrogen gas to remove formaldehyde byproduct.[1]

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-5 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the excess iodine by adding saturated sodium thiosulfate solution until the iodine color disappears.[2]

  • Concentrate the mixture by removing a portion of the methanol under reduced pressure.

  • Dilute the residue with water and extract the product with dichloromethane (3x).[2]

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica (B1680970) gel chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Demethylation

Parameter Method A (Single Iodine Addition) [1]Method B (Stepwise Iodine Addition) [1]Method C (Amine-Mediated) [2]
Starting Material 4"-deoxyerythromycin B4"-deoxyerythromycin BErythromycin A
Iodine (equivalents) ~1.5 - 4.0 (single addition)~1.5 - 4.0 (2-5 additions)1.2 - 2.0 (single addition)
Base Sodium Acetate / aq. NaOHSodium Acetate / aq. NaOHPrimary or Secondary Amine (e.g., morpholine)
Solvent Aqueous MethanolAqueous MethanolMethanol or Aqueous Methanol
Temperature -10°C to 50°C40°C to 70°C (preferred 50-60°C)40°C to 70°C (preferred 50-60°C)
pH 8-98-9Not explicitly controlled by pH meter
Reaction Time Not specifiedNot specified1-5 hours
Key Feature One-step iodine additionStepwise iodine addition, inert gas spargingUse of an amine as the base

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Erythromycin A and Base in Solvent heat Heat to 50-60°C start->heat add_iodine Add Iodine (Stepwise) heat->add_iodine ph_control Maintain pH 8-9 add_iodine->ph_control sparge Sparge with N2 (Optional) ph_control->sparge monitor Monitor by TLC/HPLC sparge->monitor quench Quench with Na2S2O3 monitor->quench concentrate Concentrate quench->concentrate extract Extract with Dichloromethane concentrate->extract wash Wash & Dry extract->wash purify Purify by Chromatography wash->purify product This compound purify->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incorrect_ph Incorrect pH low_yield->incorrect_ph bad_temp Sub-optimal Temp low_yield->bad_temp side_reactions Side Reactions low_yield->side_reactions incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn adjust_ph Adjust pH to 8-9 incorrect_ph->adjust_ph Fix control_temp Control Temp (50-60°C) bad_temp->control_temp Fix protecting_groups Use Protecting Groups side_reactions->protecting_groups Prevent hindered_base Use Hindered Base side_reactions->hindered_base Prevent sparge_n2 Sparge with N2 side_reactions->sparge_n2 Prevent increase_time Increase Reaction Time incomplete_rxn->increase_time Fix

References

Technical Support Center: Resolving N-Demethylerythromycin A Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the reverse-phase HPLC analysis of N-Demethylerythromycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing in reverse-phase HPLC?

A1: this compound is a known impurity of Erythromycin (B1671065), identified as "Erythromycin Impurity B" in the European Pharmacopoeia and "Clarithromycin Impurity R" in the USP.[1] As a macrolide antibiotic, it is a basic compound with a predicted pKa of 13.09. This basic nature is the primary reason for its tendency to exhibit peak tailing in reverse-phase HPLC.

The peak tailing is often caused by secondary interactions between the positively charged analyte and residual silanol (B1196071) groups (Si-OH) on the surface of conventional silica-based C18 columns.[2] These interactions lead to a mixed-mode retention mechanism, where the analyte is retained by both hydrophobic interactions with the C18 chains and ionic interactions with the silanols, resulting in a distorted peak shape.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like this compound.

  • At low pH (e.g., pH 2-3): The silanol groups on the silica (B1680970) stationary phase are protonated and thus neutral, which minimizes their ionic interaction with the positively charged analyte. However, the analyte itself will be fully protonated. While this can improve peak shape compared to mid-range pH, it may not be the most effective approach for this strongly basic compound.

  • At mid-range pH (e.g., pH 4-7): The silanol groups are partially or fully deprotonated (negatively charged), leading to strong ionic interactions with the positively charged this compound, resulting in significant peak tailing.

  • At high pH (e.g., pH > 8): The analyte is in its neutral, uncharged form. This eliminates the strong ionic interactions with the deprotonated silanol groups, leading to a more uniform hydrophobic retention mechanism and significantly improved, symmetrical peak shapes. Several studies on erythromycin and its impurities have demonstrated that using a high pH mobile phase (pH 7.0 to 9.0) is effective in achieving good chromatography.[3][4][5]

Q3: What are the different types of HPLC columns that can be used to minimize peak tailing for this compound?

A3: Column chemistry plays a vital role in mitigating peak tailing for basic analytes. Here are some suitable options:

  • End-capped C18 Columns: These are standard C18 columns where the residual silanol groups have been chemically deactivated (capped) to reduce their interaction with basic analytes. While an improvement over non-end-capped columns, they may not completely eliminate tailing for strongly basic compounds.

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from interacting with the residual silanols on the silica surface.

  • Charged Surface Hybrid (CSH) Columns: These columns are based on hybrid organic/inorganic particles that have a low-level, controlled positive surface charge. This positive charge repels the positively charged analyte at low pH, minimizing silanol interactions and improving peak shape.[6]

  • Polymer-Based Columns (e.g., PLRP-S): These columns use a polymeric stationary phase (e.g., polystyrene-divinylbenzene) instead of silica. They are stable over a wide pH range (1-14) and do not have silanol groups, thus eliminating the primary source of peak tailing for basic compounds.[7]

Q4: Can mobile phase additives or ion-pairing agents help in reducing the peak tailing of this compound?

A4: Yes, mobile phase additives can be employed to improve peak shape:

  • Competing Bases (e.g., Triethylamine (B128534) - TEA): Adding a small concentration of a competing base like TEA (typically 0.1-0.5%) to the mobile phase can mask the active silanol sites. The TEA molecules will preferentially interact with the silanols, reducing their availability to interact with the analyte. However, a drawback of using TEA is that it can shorten column lifetime.

  • Ion-Pairing Agents: For basic compounds, anionic ion-pairing reagents (e.g., alkyl sulfonates like sodium dodecyl sulfate) can be added to the mobile phase. These reagents form a neutral ion-pair with the positively charged analyte, which then interacts with the stationary phase through hydrophobic interactions, leading to improved peak shape. The use of ion-pairing agents can be effective but often requires longer column equilibration times and can be incompatible with mass spectrometry (MS) detectors.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

This guide provides a systematic approach to resolving peak tailing by adjusting the mobile phase pH.

Workflow Diagram:

Caption: Workflow for troubleshooting peak tailing by optimizing mobile phase pH.

Experimental Protocol: High pH Mobile Phase Preparation and Analysis

  • Objective: To improve the peak shape of this compound by using a high pH mobile phase to neutralize the analyte.

  • Materials:

  • Procedure:

    • Aqueous Buffer Preparation (pH 9.0):

      • Dissolve an appropriate amount of ammonium bicarbonate or dibasic potassium phosphate in HPLC grade water to make a 10-20 mM solution.

      • Adjust the pH to 9.0 ± 0.1 using ammonium hydroxide or another suitable base.

      • Filter the buffer through a 0.45 µm membrane filter.

    • Mobile Phase Preparation:

      • Prepare the mobile phase by mixing the aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 v/v). The optimal ratio should be determined based on the desired retention time.

      • Degas the mobile phase before use.

    • Chromatographic Conditions:

      • Column: pH-stable C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase: As prepared above.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30-40 °C.

      • Injection Volume: 10 µL.

      • Detection: UV at 215 nm.

    • Analysis:

      • Equilibrate the column with the mobile phase for at least 30 minutes.

      • Inject a standard solution of this compound.

      • Evaluate the peak shape and calculate the tailing factor.

Quantitative Data Summary:

ParameterConditionExpected Tailing Factor (Tf)
Mobile Phase pH pH 7.0> 2.0
pH 9.0< 1.5
pH 10.0< 1.2
Column Type Standard C18 (at pH 7)> 2.0
Hybrid C18 (at pH 9)< 1.5
Polymer-based (at pH 9)< 1.2
Guide 2: Column Selection and Mobile Phase Additives

This guide focuses on selecting an appropriate column chemistry and using mobile phase additives to mitigate peak tailing.

Logical Relationship Diagram:

Column_Selection cluster_problem Problem cluster_cause Primary Cause cluster_solutions Solutions cluster_column_types Column Options cluster_additives Additive Options peak_tailing Peak Tailing of This compound silanol_interaction Secondary Interaction with Residual Silanols peak_tailing->silanol_interaction change_column Change Column Chemistry silanol_interaction->change_column use_additives Use Mobile Phase Additives silanol_interaction->use_additives polar_embedded Polar-Embedded change_column->polar_embedded csh Charged Surface Hybrid (CSH) change_column->csh polymer Polymer-Based change_column->polymer tea Competing Base (TEA) use_additives->tea ion_pair Ion-Pairing Agent use_additives->ion_pair

Caption: Logical relationships between the problem, cause, and solutions for peak tailing.

Experimental Protocol: Using a Competing Base (Triethylamine)

  • Objective: To reduce peak tailing by adding triethylamine (TEA) to the mobile phase to mask active silanol sites.

  • Materials:

    • HPLC grade acetonitrile and water.

    • HPLC grade triethylamine (TEA).

    • Phosphoric acid for pH adjustment.

    • A standard C18 or end-capped C18 column.

  • Procedure:

    • Mobile Phase Preparation:

      • Prepare the aqueous portion of the mobile phase by adding 0.1% (v/v) TEA to HPLC grade water.

      • Adjust the pH to a suitable value (e.g., 3.0 or 7.0) with phosphoric acid.

      • Filter the aqueous phase through a 0.45 µm membrane filter.

      • Prepare the final mobile phase by mixing the aqueous phase with acetonitrile in the desired ratio.

      • Degas the mobile phase.

    • Chromatographic Conditions:

      • Column: Standard end-capped C18 (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: Acetonitrile/Water with 0.1% TEA, pH adjusted.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • Detection: UV at 215 nm.

    • Analysis:

      • Equilibrate the column with the TEA-containing mobile phase for an extended period (e.g., 1-2 hours) to ensure the column is fully saturated with the additive.

      • Inject the sample and evaluate the peak shape.

Quantitative Data Summary:

Mobile Phase AdditiveConcentrationExpected Tailing Factor (Tf)
None (at pH 7.0)-> 2.0
Triethylamine (TEA)0.1% (v/v)< 1.5
Sodium Dodecyl Sulfate5 mM< 1.5

By following these guides and understanding the underlying principles, you can effectively troubleshoot and resolve peak tailing issues for this compound in your reverse-phase HPLC analyses, leading to more accurate and reliable results.

References

N-Demethylerythromycin A stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-Demethylerythromycin A in various solvents and pH conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a primary metabolite and a known impurity of the macrolide antibiotic Erythromycin (B1671065) A.[1][2][3] Understanding its stability is crucial for several reasons:

  • Accurate Quantification: In analytical methods, the degradation of this compound can lead to inaccurate measurements of its presence as an impurity in Erythromycin A drug substances and products.

  • Impurity Profiling: Stability studies help in identifying potential degradants that might arise during manufacturing, storage, or administration.

  • Formulation Development: Knowledge of its stability profile is essential for developing stable formulations of Erythromycin A, ensuring that the impurity levels remain within acceptable limits throughout the product's shelf life.

Q2: How does pH affect the stability of this compound?

Q3: In which solvents is this compound soluble and what are the implications for stability?

This compound is described as a white, slightly hygroscopic powder that does not mix well with water.[5] It is soluble in methanol (B129727) and chloroform.[6] The choice of solvent can impact stability. For instance, protic solvents may participate in hydrolytic degradation, especially at non-optimal pH values. When preparing stock solutions or conducting experiments, it is advisable to use aprotic solvents where possible or freshly prepared aqueous solutions buffered at an appropriate pH.

Q4: What are the typical degradation pathways for macrolide antibiotics like this compound?

The primary degradation pathway for Erythromycin A in acidic solution involves intramolecular hydrolysis and dehydration, leading to the formation of anhydroerythromycin A.[4] In alkaline conditions, hydrolysis of the lactone ring can occur. It is highly probable that this compound undergoes similar degradation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are necessary to fully elucidate its specific degradation pathways.[7][8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results for this compound. Degradation of the analyte in the sample or standard solution.- Prepare solutions fresh daily. - Use a buffered mobile phase or diluent at a pH where the analyte is most stable (typically neutral to slightly alkaline). - Control the temperature of the autosampler.
Appearance of unknown peaks in the chromatogram during stability studies. Formation of degradation products.- Conduct forced degradation studies to systematically generate and identify potential degradants. - Use a stability-indicating HPLC method that can resolve the parent compound from all its degradation products.[10][11][12] - Employ mass spectrometry (LC-MS) for the structural elucidation of the unknown peaks.
Low recovery of this compound from a formulation. Interaction with excipients or degradation due to the formulation's microenvironment.- Evaluate the compatibility of this compound with individual excipients. - Adjust the pH of the formulation to a range where the compound is more stable.
Precipitation of this compound during analysis. Poor solubility in the chosen solvent or mobile phase.- Use a co-solvent (e.g., acetonitrile (B52724) or methanol) in the sample diluent. - Ensure the pH of the mobile phase is suitable for keeping the analyte in its ionized and more soluble form.

Quantitative Data Summary

Specific quantitative stability data for this compound is limited in publicly available literature. The following tables provide an illustrative summary based on the known behavior of the closely related compound, Erythromycin A, and general knowledge of macrolide stability. These tables should be used as a general guide, and specific stability studies for this compound are highly recommended.

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 37°C

pH Condition Observed Degradation (Illustrative) Potential Primary Degradation Products
1-3AcidicRapidAnhydro-N-demethylerythromycin A
4-6Weakly AcidicModerateAnhydro-N-demethylerythromycin A, other acid degradants
7-8Neutral/Slightly AlkalineSlowMinimal degradation
9-11AlkalineModerate to RapidLactone hydrolysis products

Table 2: Illustrative Stability of this compound in Common Laboratory Solvents at Room Temperature

Solvent Storage Condition Observed Stability (Illustrative) Notes
MethanolStored in a tightly sealed container, protected from lightGenerally stable for short-term storage
AcetonitrileStored in a tightly sealed container, protected from lightGenerally stable for short-term storage
Water (unbuffered)Stored at 2-8°CProne to hydrolysis, stability is pH-dependentNot recommended for long-term storage
Phosphate (B84403) Buffered Saline (PBS) pH 7.4Stored at 2-8°CRelatively stableRecommended for aqueous solutions
Dimethyl Sulfoxide (DMSO)Stored at -20°C in small aliquotsGenerally stableAvoid repeated freeze-thaw cycles

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature and monitor the degradation over time.

    • If necessary, use a higher concentration of H₂O₂ (e.g., 30%) or heat to accelerate degradation.

  • Thermal Degradation:

    • Expose a known amount of solid this compound to dry heat (e.g., 80°C) for a specified period.

    • At each time point, dissolve a portion of the sample in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., in methanol or water) to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Analyze the sample at various time points. A control sample should be kept in the dark under the same conditions.

Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for the identification of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its parent compound, Erythromycin A, and all potential degradation products.

Illustrative Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to resolve all compounds of interest. For example:

    • 0-5 min: 25% B

    • 5-20 min: 25% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 25% B

    • 26-30 min: 25% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity should be demonstrated by analyzing the stressed samples from the forced degradation study to show that the main peak is free from interference from any degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Expose to stress conditions base Base Hydrolysis prep->base Expose to stress conditions oxidation Oxidative Degradation prep->oxidation Expose to stress conditions thermal Thermal Degradation prep->thermal Expose to stress conditions photo Photolytic Degradation prep->photo Expose to stress conditions hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples lcms LC-MS for Degradant Identification hplc->lcms Characterize unknown peaks

Forced degradation experimental workflow.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH degradation Chemical Degradation pH->degradation solvent Solvent solvent->degradation temperature Temperature temperature->degradation light Light light->degradation loss_of_potency Inaccurate Quantification degradation->loss_of_potency impurity Formation of New Impurities degradation->impurity stability This compound Stability stability->pH stability->solvent stability->temperature stability->light

Factors influencing this compound stability.

References

Degradation products of N-Demethylerythromycin A under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Demethylerythromycin A. The information provided is designed to address common challenges encountered during forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

A1: While specific studies on this compound are limited, its degradation pathways can be inferred from its parent compound, Erythromycin (B1671065) A. The primary sites of degradation are the desosamine (B1220255) and cladinose (B132029) sugars, and the macrolide ring.

  • Acidic Conditions: Under acidic conditions, this compound is expected to undergo intramolecular cyclization reactions, similar to Erythromycin A, leading to the formation of inactive hemiketals and spiroketals. A key degradation pathway is the hydrolysis of the cladinose sugar.[1][2]

  • Basic Conditions: In alkaline conditions, hydrolysis of the lactone ring in the macrolide structure is a probable degradation pathway.

  • Oxidative Conditions: The secondary amine on the desosamine sugar is susceptible to oxidation. Ozone and other oxidizing agents can lead to the formation of N-oxidized derivatives.[3][4] Radical-based oxidation can also lead to fragmentation of the molecule.[3][4]

  • Thermal Conditions: At elevated temperatures, desugarization (loss of cladinose and/or desosamine) and fragmentation of the macrolide ring are potential degradation pathways.

  • Photolytic Conditions: Exposure to UV light can induce the formation of various photoproducts, often involving the cleavage of the glycosidic bonds to the sugars.[5][6]

Q2: Why am I seeing multiple degradation products in my HPLC analysis?

A2: The presence of multiple degradation products is common in forced degradation studies of complex molecules like this compound. This can be due to:

  • Multiple susceptible functional groups within the molecule.

  • Secondary degradation, where initial degradation products are further degraded.

  • The presence of impurities in the starting material that also degrade.

It is crucial to use a stability-indicating analytical method to resolve the parent compound from all significant degradation products.

Q3: How can I identify the structure of the degradation products?

A3: Identification of degradation products typically requires hyphenated analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Offers accurate mass measurements to determine the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for isolated degradation products.

Q4: What is a "stability-indicating method" and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. It is essential for accurately assessing the stability of a drug substance and for ensuring the safety and efficacy of a drug product.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing.[7]
The compound is highly stable under the applied conditions.Confirm the stability by employing more forcing conditions. If no degradation is observed, the compound can be considered stable under those specific conditions.
Complete degradation of the compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the stress testing to achieve a target degradation of 5-20%.
Poor peak shape or resolution in HPLC. Inappropriate column chemistry or mobile phase.Optimize the HPLC method by screening different columns (e.g., C18, C8, Phenyl-Hexyl) and modifying the mobile phase composition (e.g., pH, organic modifier, buffer concentration).
Co-elution of degradation products.Adjust the gradient profile or switch to a different stationary phase to improve separation.
Mass balance is not within the acceptable range (e.g., 95-105%). Undetected degradation products.Ensure the analytical method can detect all major degradation products. This may require using a universal detector like a mass spectrometer or a charged aerosol detector in addition to a UV detector.
Non-chromophoric degradation products.Use mass spectrometry or other non-UV-based detection methods to identify and quantify all degradation products.
Volatile degradation products.Use appropriate sample handling and analytical techniques (e.g., headspace GC-MS) if volatile degradants are suspected.

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, the following table provides a general overview of typical degradation levels observed for the parent compound, Erythromycin A, under forced degradation conditions. These values should be considered as a starting point for developing stress testing protocols for this compound.

Stress Condition Typical Conditions Erythromycin A Degradation (%) Major Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24h10 - 30%Anhydroerythromycin A, Erythromycin A enol ether, Loss of cladinose
Base Hydrolysis 0.1 M NaOH, 60°C, 24h5 - 20%Lactone ring hydrolysis products
Oxidation 3% H₂O₂, RT, 24h10 - 40%N-Oxides, various fragmentation products
Thermal 80°C, 72h5 - 15%Desugarization products, epimers
Photolytic ICH Q1B conditions10 - 25%Cleavage of glycosidic bonds, various photoproducts

Experimental Protocols

General Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Expose the solid drug substance or a solution to heat (e.g., 80°C).

    • Photolytic Degradation: Expose the drug substance in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC-UV method. If necessary, use LC-MS for peak identification.

HPLC-UV Analytical Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from 5% to 95% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_stress Forced Degradation Workflow cluster_analysis Analysis cluster_output Output This compound This compound Stress Conditions Stress Conditions This compound->Stress Conditions Stressed Sample Stressed Sample Stress Conditions->Stressed Sample HPLC-UV HPLC-UV Stressed Sample->HPLC-UV Quantification LC-MS LC-MS Stressed Sample->LC-MS Identification Data Analysis Data Analysis HPLC-UV->Data Analysis LC-MS->Data Analysis Degradation Profile Degradation Profile Data Analysis->Degradation Profile Degradation Pathways Degradation Pathways Data Analysis->Degradation Pathways

Caption: A general workflow for forced degradation studies of this compound.

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidative Oxidative Conditions This compound This compound Anhydro-N-demethylerythromycin A Anhydro-N-demethylerythromycin A This compound->Anhydro-N-demethylerythromycin A Loss of Cladinose Loss of Cladinose This compound->Loss of Cladinose Lactone Hydrolysis Lactone Hydrolysis This compound->Lactone Hydrolysis N-Oxide N-Oxide This compound->N-Oxide Fragmentation Fragmentation This compound->Fragmentation

Caption: Inferred major degradation pathways for this compound.

References

Technical Support Center: N-Demethylerythromycin A Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Demethylerythromycin A mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

A1: this compound is a primary metabolite and known related substance of Erythromycin (B1671065) A, a widely used macrolide antibiotic.[1][2][3] It is often monitored as an impurity in erythromycin drug substances and as a metabolite in pharmacokinetic studies.[1][2] Its presence and quantity are critical for assessing the purity of pharmaceutical products and understanding the metabolism of the parent drug.

Q2: What is the expected protonated mass-to-charge ratio (m/z) for this compound?

A2: this compound has a molecular formula of C36H65NO13 and a monoisotopic mass of approximately 719.445 Da.[4] In positive ion electrospray mass spectrometry, it is typically observed as a protonated molecule [M+H]⁺ at an m/z of approximately 720.4 or 720.5.[1]

Q3: What are the most common sources of interference in its LC-MS analysis?

A3: The three most common sources of interference are:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (like salts, lipids, or proteins) can interfere with the ionization process, leading to signal suppression or enhancement.[5][6][7]

  • In-Source Fragmentation (ISF): The analyte can fragment within the ion source before mass analysis, creating fragment ions that can be mistaken for other compounds or reduce the parent ion signal.[8][9] This is common for complex molecules like macrolides.[10][11]

  • Isobaric and Isomeric Interferences: Other erythromycin-related compounds may have the same nominal mass (isobaric) or the same exact mass and formula (isomeric) as this compound, making them difficult to distinguish without high chromatographic resolution or specific MS/MS transitions.[1][12] For example, Erythromycin C has a protonated mass of m/z 719.3.[1]

Q4: How can I minimize matrix effects?

A4: Minimizing matrix effects is crucial for accurate quantification.[5] Key strategies include:

  • Effective Sample Preparation: Employ robust sample cleanup techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS to remove interfering matrix components.[6]

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method. A SIL-IS, such as this compound-d3 or Erythromycin-d6, co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction during data analysis.[3][6][13]

Q5: How do I recognize and control in-source fragmentation?

A5: In-source fragmentation can be identified by the appearance of known fragment ions in the full scan spectrum at the same retention time as the parent molecule. To control it, you can:

  • Optimize Ion Source Parameters: Lower the ion source temperature and reduce the declustering potential (or fragmentor voltage).[9][11]

  • Use Softer Ionization Conditions: Ensure the electrospray ionization (ESI) source is operating under stable and "soft" conditions to minimize unintended fragmentation.[14]

Troubleshooting Guide

Problem: Poor sensitivity, low signal intensity, or significant signal suppression.

  • Possible Cause: Matrix effects from complex sample types (e.g., plasma, tissue).[6][15]

  • Solution:

    • Improve Sample Cleanup: Implement a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to better remove interfering substances.[6]

    • Incorporate an Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS). The ratio of the analyte to the SIL-IS signal provides more accurate quantification by compensating for signal fluctuations.[5][6]

    • Optimize Chromatography: Adjust the LC gradient to achieve better separation of the analyte from the region where most matrix components elute.

    • Check for Contamination: Involatile salts from mobile phases (e.g., phosphate (B84403) buffers) can build up on the sampling cone and block ion transmission.[16] If possible, switch to volatile mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate.[17][18]

Problem: An unexpected peak appears at the m/z of a known fragment.

  • Possible Cause: In-source fragmentation of this compound or a co-eluting, structurally related compound.[8][14]

  • Solution:

    • Reduce Source Energy: Methodically lower the declustering potential/cone voltage and the ion source temperature to find a balance that preserves the parent ion without sacrificing sensitivity.[9]

    • Confirm Fragment Identity: Analyze a pure standard of this compound under the same conditions to confirm if the fragment originates from the analyte. The primary fragmentation pathways of erythromycin analogues involve the loss of the desosamine (B1220255) and cladinose (B132029) sugars.[10][13]

Problem: Inconsistent results and poor reproducibility between injections.

  • Possible Cause: Variable matrix effects or instrument instability.[5][15]

  • Solution:

    • Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls.

    • Use a SIL-IS: This is critical for correcting variability between samples.[6]

    • Equilibrate the System: Ensure the LC-MS system is fully equilibrated before starting the analytical run. Monitor system suitability samples throughout the run.

Problem: I suspect co-elution with an isobaric compound like Erythromycin C.

  • Possible Cause: Insufficient chromatographic separation of structurally similar compounds.[1]

  • Solution:

    • Enhance Chromatographic Resolution: Increase the length of the LC gradient, test a different column chemistry (e.g., phenyl-hexyl instead of C18), or reduce the particle size of the stationary phase.

    • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very small mass differences.

    • Rely on Unique MS/MS Transitions: Find and monitor unique precursor-to-product ion transitions for both this compound and the suspected interference in MRM mode. Even if the precursor ions are isobaric, their fragmentation patterns are likely to be different.[12]

Key Analyte Data

The following table summarizes the expected m/z values for this compound and other commonly encountered related substances in positive ion mode.

Compound NameMolecular FormulaApproximate [M+H]⁺ (m/z)Citation(s)
This compound C36H65NO13720.4[1][4]
Erythromycin AC37H67NO13734.5[1]
Erythromycin BC37H67NO12718.5[1]
Erythromycin CC36H65NO13719.3[1]
Anhydroerythromycin AC37H65NO12716.5[1]

Experimental Protocols

This section provides a representative methodology for the quantitative analysis of this compound in a biological matrix like plasma.

1. Sample Preparation (Liquid-Liquid Extraction) [6]

  • To 500 µL of plasma sample, add 50 µL of the working solution for the stable isotope-labeled internal standard (e.g., this compound-d3).

  • Alkalinize the sample by adding 50 µL of 1 M sodium carbonate to ensure the analyte is in a neutral state for extraction.

  • Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE) and vortex vigorously for 5 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions [2][17]

  • LC System: Agilent 1200 series, Waters Acquity UPLC, or equivalent.

  • Column: A C18 reversed-phase column (e.g., Inertsil ODS-2, 50 mm x 3.0 mm, 5 µm).[17]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 - 0.7 mL/min.[2][17]

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: Ramp to 90% B

    • 2.5-3.5 min: Hold at 90% B

    • 3.6-5.0 min: Return to 20% B and equilibrate

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.[2]

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • IonSpray Voltage: ~3500-4500 V.[1]

    • Temperature: ~450 °C.[1]

    • Declustering Potential (DP): 60 V (must be optimized to minimize ISF).[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Suggested transitions to monitor:

    • This compound: Q1: 720.4 -> Q3: 144.x (N-demethylated desosamine sugar), Q3: 562.x (loss of desosamine sugar)

    • Internal Standard (e.g., Erythromycin-d3): Q1: 737.5 -> Q3: 161.x (labeled desosamine sugar)

Visual Guides

G Troubleshooting Workflow for Poor Signal in MS Analysis start Poor Signal or Inconsistent Results check_is Are you using a stable isotope-labeled internal standard (SIL-IS)? start->check_is implement_is Implement a SIL-IS to correct for matrix effects and injection variability. check_is->implement_is No check_cleanup Is sample cleanup adequate? check_is->check_cleanup Yes end_good Problem Resolved implement_is->end_good improve_cleanup Improve sample prep: - Optimize SPE/LLE - Use QuEChERS check_cleanup->improve_cleanup No check_chroma Is chromatographic separation optimal? check_cleanup->check_chroma Yes improve_cleanup->end_good optimize_chroma Optimize LC method: - Adjust gradient - Test new column check_chroma->optimize_chroma No check_source Check for source contamination or in-source fragmentation. check_chroma->check_source Yes optimize_chroma->end_good check_source->end_good

Caption: Troubleshooting workflow for common signal issues.

InterferenceSources Potential Sources of Interference in LC-MS Workflow cluster_LC LC Column cluster_Source MS Ion Source cluster_Analyzer MS Analyzer lc Analyte + Matrix + Isobars source Ionization lc->source Elution analyzer Mass Filtering (m/z) source->analyzer Ion Transfer matrix Matrix Effects (Ion Suppression/ Enhancement) matrix->source isf In-Source Fragmentation isf->source isobar Isobaric Interference isobar->analyzer

Caption: Key points of interference in the LC-MS process.

Fragmentation Simplified Fragmentation of this compound parent [M+H]⁺ m/z 720.4 frag1 [M+H - C8H15NO2]⁺ m/z 576.4 (Loss of Cladinose) parent->frag1 -144 Da frag2 [M+H - C8H16NO3]⁺ m/z 562.4 (Loss of N-demethyl Desosamine) parent->frag2 -158 Da frag3 [C7H14NO2]⁺ m/z 144.1 (N-demethyl Desosamine ion) parent->frag3

Caption: Primary fragmentation pathways for MS/MS analysis.

References

Optimizing mobile phase for N-Demethylerythromycin A chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the chromatographic analysis of N-Demethylerythromycin A. It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the chromatography of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I seeing poor peak shape (tailing or fronting) for this compound?

Answer:

Poor peak shape for this compound is a common issue that can compromise the accuracy and precision of your analysis. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Chemical Interactions: Unwanted interactions between the basic nitrogen atom in this compound and residual silanols on the silica-based stationary phase can lead to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase is critical. At a low pH, the amine group will be protonated, which can increase interaction with the stationary phase and cause tailing. Operating at a higher pH (above the pKa of the amine) will suppress this ionization and improve peak shape.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

Solutions:

  • Optimize Mobile Phase pH: Increase the pH of your mobile phase. For macrolide antibiotics like erythromycin (B1671065) and its derivatives, a pH in the range of 9 to 10.3 is often effective.[1][2][3] Ensure your column is stable at high pH.

  • Use a High pH Stable Column: Employ a column specifically designed for high pH applications, such as a polymeric C18 or a hybrid silica (B1680970) column.[4][5]

  • Reduce Sample Concentration: Dilute your sample to avoid overloading the column.

  • Check for Column Contamination: Impurities from previous injections can cause peak shape issues. Flush the column with a strong solvent.

Question: I am having difficulty separating this compound from Erythromycin A and other related substances. What can I do?

Answer:

Co-elution of this compound with other erythromycin-related compounds is a frequent challenge. Optimizing the selectivity of your chromatographic system is key to achieving baseline separation.

  • Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) and the buffer in your mobile phase significantly impact selectivity.

  • Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica chemistry can affect selectivity.

  • Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting separation.

Solutions:

  • Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic modifier to the aqueous buffer in your mobile phase. This is one of the most powerful ways to optimize selectivity.[6]

  • Change the Organic Modifier: If adjusting the ratio is insufficient, try switching from acetonitrile to methanol (B129727) or vice versa. This can alter the elution order.

  • Modify Buffer Concentration and pH: Fine-tuning the buffer concentration and pH can improve the separation of closely related compounds.[4]

  • Evaluate Different Columns: If mobile phase optimization is unsuccessful, try a column with a different stationary phase chemistry.

  • Control Column Temperature: Operating at a consistent, elevated temperature (e.g., 50 °C) can improve peak shape and resolution.[1][2]

Question: My baseline is noisy and/or drifting. What are the possible causes and solutions?

Answer:

An unstable baseline can make it difficult to accurately integrate and quantify peaks.

  • Impure Mobile Phase: Impurities or dissolved gas in the mobile phase are common culprits.[7]

  • Pump Issues: Fluctuations in pump pressure or leaks in the system can cause a noisy baseline.[7]

  • Detector Problems: A dirty flow cell or a failing lamp in the UV detector can lead to baseline instability.

  • Column Equilibration: An insufficiently equilibrated column can result in a drifting baseline.

Solutions:

  • Use High-Purity Solvents and Degas the Mobile Phase: Use HPLC-grade solvents and freshly prepared buffers. Degas your mobile phase using sonication or an online degasser.[7]

  • Check the Pumping System: Purge the pump to remove any air bubbles and check for leaks in the fittings.

  • Clean the Detector Flow Cell: Flush the flow cell with an appropriate solvent to remove any contaminants.

  • Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the analysis of this compound?

A common starting point for reversed-phase HPLC analysis of this compound is a mixture of a phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer and acetonitrile.[1][3] The pH is often adjusted to be in the alkaline range (pH 9-10.3) to ensure good peak shape.[3][5] A typical gradient might start with a lower percentage of organic modifier and increase over time to elute all compounds of interest.

Q2: Which type of HPLC column is recommended for this compound analysis?

A C18 reversed-phase column is the most commonly used stationary phase.[2][4][5] Due to the high pH of the mobile phase often required for good chromatography, it is advisable to use a column that is stable at alkaline pH, such as a hybrid silica or polymer-based C18 column.[5]

Q3: What is the recommended detection wavelength for this compound?

This compound and other erythromycins have a chromophore that allows for UV detection. A wavelength in the range of 205-215 nm is typically used.[2][3][4][5]

Q4: How can I confirm the identity of the this compound peak?

The most definitive way to confirm the identity of the peak is by using mass spectrometry (LC-MS).[3] By comparing the mass spectrum of the peak with that of a reference standard, you can confirm its identity. The retention time of the peak should also match that of a known standard under the same chromatographic conditions.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters used for the analysis of erythromycin and its related substances, including this compound.

Table 1: Mobile Phase Compositions

Buffer SystemOrganic ModifierpHReference
0.01 M Dibasic Sodium PhosphateAcetonitrile10.3[1][2]
0.02 M Phosphate BufferAcetonitrile6.5[4]
0.02 M Potassium Phosphate DibasicAcetonitrile9[5]
0.023 M Ammonium FormateAcetonitrile/Water10.3[3]

Table 2: Chromatographic Conditions

ParameterTypical ValueReference
ColumnC18 (often high pH stable)[2][5]
Flow Rate0.8 - 1.0 mL/min[1][2][3][5]
Column Temperature35 - 50 °C[1][2][3]
Detection Wavelength205 - 215 nm[2][3][4][5]
Injection Volume20 - 70 µL[3]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using reversed-phase HPLC.

1. Materials and Reagents

  • This compound reference standard

  • Erythromycin A reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Dibasic Sodium Phosphate or Ammonium Formate (analytical grade)

  • Phosphoric Acid or Sodium Hydroxide (for pH adjustment)

2. Instrument and Column

  • HPLC system with a UV detector

  • C18 reversed-phase column stable at high pH (e.g., Waters XTerra RP18, Agilent Zorbax Extend-C18)[1][2]

3. Mobile Phase Preparation

  • Aqueous Phase: Prepare a 0.02 M solution of the chosen buffer (e.g., dibasic sodium phosphate) in HPLC-grade water.

  • pH Adjustment: Adjust the pH of the aqueous phase to the desired value (e.g., 10.3) using a suitable acid or base.[1][2]

  • Mobile Phase: Mix the aqueous phase with acetonitrile in the desired ratio (e.g., 35:65 v/v). The optimal ratio may need to be determined experimentally.

  • Degassing: Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or an inline degasser).

4. Standard and Sample Preparation

  • Stock Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Prepare the sample containing this compound by dissolving it in the mobile phase to a concentration that falls within the range of the working standards.

5. Chromatographic Analysis

  • Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions.

  • Detection: Monitor the eluent at the appropriate wavelength (e.g., 215 nm).

  • Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area compared to the standard solutions.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Separation step1 Adjust Organic Modifier Ratio (e.g., Acetonitrile %) start->step1 decision1 Separation Improved? step1->decision1 step2 Change Organic Modifier (e.g., Methanol) decision1->step2 No end End: Optimized Separation decision1->end Yes decision2 Separation Improved? step2->decision2 step3 Optimize Mobile Phase pH (e.g., increase to 9-10.3) decision2->step3 No decision2->end Yes decision3 Separation Improved? step3->decision3 step4 Evaluate Different Column Chemistry decision3->step4 No decision3->end Yes step4->end

Caption: Workflow for optimizing mobile phase to improve separation.

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Chemical Interactions (Analyte-Stationary Phase) start->cause1 cause2 Inappropriate Mobile Phase pH (Low pH) start->cause2 cause3 Column Overload start->cause3 solution1 Use High pH Stable Column cause1->solution1 solution2 Increase Mobile Phase pH (e.g., > 9) cause2->solution2 solution3 Reduce Sample Concentration cause3->solution3

Caption: Common causes and solutions for peak tailing.

References

Technical Support Center: N-Demethylerythromycin A Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on scaling up the production of N-Demethylerythromycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a derivative of Erythromycin (B1671065) A, a well-known macrolide antibiotic. It is characterized by the absence of a methyl group on the nitrogen atom of the desosamine (B1220255) sugar.[1] It serves as a crucial intermediate in the synthesis of other antibiotics, such as clarithromycin, and is also investigated for its own potential therapeutic properties.[2]

Q2: Which microorganism is typically used to produce the Erythromycin A precursor?

The primary industrial producer of Erythromycin A is the bacterium Saccharopolyspora erythraea.[3] Genetic engineering and strain optimization of this organism are common strategies to improve the yield of the precursor molecule.

Q3: What are the primary sources of batch failure or low yield during scale-up?

Transitioning from a laboratory or pilot scale to large-scale manufacturing presents numerous challenges.[4][5] Key reasons for lower yields include:

  • Suboptimal Process Parameters: Inconsistent mixing, altered heat and mass transfer dynamics, and insufficient oxygen supply in larger bioreactors.[4][5]

  • Shear Stress: Increased agitation required in large fermenters can cause cellular damage, reducing productivity.[5]

  • Nutrient and Precursor Limitation: Inadequate feeding strategies can lead to nutrient depletion, limiting the synthesis of the target molecule.[6]

  • Inconsistent Raw Material Quality: Variability in the composition of raw materials can significantly impact process performance and final product quality.[5][7]

Troubleshooting Guide

Issue 1: Fermentation Yield of Erythromycin A is Significantly Lower After Scaling Up.

  • Possible Cause 1: Oxygen Limitation. The surface-area-to-volume ratio decreases in larger bioreactors, making oxygen transfer more challenging.[5] Insufficient dissolved oxygen can shift metabolism away from antibiotic production.

    • Troubleshooting Step:

      • Monitor dissolved oxygen (DO) levels in real-time.

      • Increase agitation speed, but be mindful of shear stress.

      • Increase airflow or sparging rate.

      • Consider using oxygen-enriched air.

  • Possible Cause 2: Poor Mixing and Heterogeneity. In large vessels, zones of poor mixing can lead to gradients in pH, temperature, and nutrient concentration, creating suboptimal conditions for the cells.[5]

    • Troubleshooting Step:

      • Validate mixing efficiency using tracer studies if possible.

      • Optimize the impeller design and agitation speed for the specific vessel geometry.

      • Ensure feed ports are positioned to allow for rapid dispersion of nutrients.

  • Possible Cause 3: High Shear Stress. Mechanical stress from impellers in large bioreactors can damage the mycelia of Saccharopolyspora erythraea, leading to reduced viability and productivity.[5]

    • Troubleshooting Step:

      • Analyze cell morphology via microscopy to check for damage.

      • Use lower-shear impellers (e.g., marine or hydrofoil) if possible.

      • Optimize the agitation speed to find a balance between adequate mixing and minimal cell damage.

Issue 2: Inefficient N-demethylation of Erythromycin A.

  • Possible Cause 1: Suboptimal Reaction Conditions (Chemical Demethylation). The chemical N-demethylation step is highly sensitive to pH, temperature, and reagent concentration.

    • Troubleshooting Step:

      • Review and optimize the pH of the reaction mixture. U.S. Patent 3,725,385 suggests a pH-adjusted solution.

      • Carefully control the reaction temperature, as processes can range from -10°C to 70°C.[2]

      • Optimize the molar ratio of the demethylating agent (e.g., iodine) to the Erythromycin A substrate.

  • Possible Cause 2: Impurities in Fermentation Broth. Components from the fermentation broth may interfere with the chemical demethylation reaction.

    • Troubleshooting Step:

      • Perform a partial purification or extraction of Erythromycin A from the broth before proceeding with the demethylation step.

      • Analyze the crude extract to identify potential interfering compounds.

Issue 3: Difficulty in Purifying this compound.

  • Possible Cause 1: Presence of Structurally Similar Impurities. The primary impurity is often the starting material, Erythromycin A. Other related substances, such as over-alkylated products or degradation products, can also be present.

    • Troubleshooting Step:

      • Develop a high-resolution analytical HPLC method to effectively separate this compound from related impurities.[8]

      • Optimize preparative chromatography conditions (e.g., column chemistry, mobile phase composition, gradient) for better separation.

  • Possible Cause 2: Product Degradation. The macrolide ring can be susceptible to degradation under harsh pH or temperature conditions during purification.

    • Troubleshooting Step:

      • Maintain a controlled temperature throughout the purification process.

      • Use buffered mobile phases to avoid extreme pH values.

      • Minimize the time the product spends in solution before drying.

Data Presentation

Table 1: Key Parameter Considerations for Scaling Up Fermentation

ParameterLaboratory Scale (1-10 L)Pilot/Industrial Scale (100-10,000+ L)Key Challenges in Scale-Up
Mixing High mixing efficiency, uniform environmentPotential for poor mixing, dead zones, gradientsMaintaining homogeneity, ensuring consistent nutrient and oxygen availability.[4]
Oxygen Transfer Rate (OTR) High surface-area-to-volume ratio, easy O₂ supplyLower surface-area-to-volume ratio, OTR can be limitingPreventing oxygen depletion which affects cell metabolism and yield.[5]
Shear Stress Generally lowCan be high due to larger impellers and higher power inputBalancing mixing/oxygenation with minimizing cell damage.[5]
Heat Transfer Efficient heat dissipationSlower heat removal, risk of localized overheatingPreventing temperature gradients that can stress cells and reduce productivity.[4]
Sterilization Autoclaving is commonSteam-in-place (SIP) requiredEnsuring complete sterility of large volumes and complex piping.
Process Control Tight control over pH, temp, DOMore complex, potential for sensor lagMaintaining uniform conditions throughout the entire vessel volume.[5]

Table 2: Comparison of HPLC Methods for Analysis of Erythromycin and Related Substances

ParameterMethod 1: Stability-Indicating RP-HPLC[8]Method 2: European Pharmacopoeia (EP)[8]
Analyte(s) Roxithromycin and its degradation productsRoxithromycin and its related substances
Column ODS C18 (150 x 4.6 mm)Octadecylsilyl silica (B1680970) gel for chromatography (C18)
Mobile Phase 0.03 M KH₂PO₄ buffer:Methanol (B129727) (40:60, v/v), pH 4.5Gradient elution with a phosphate (B84403) buffer and acetonitrile
Flow Rate 1.0 mL/minNot specified
Detection UV at 215 nmUV at 205 nm
Temperature AmbientNot specified
Applicability Suitable for separating impurities like N-demethylated forms from the parent compound.Official method for controlling related substances, including N-Demethylerythromycin (as an impurity of other macrolides).

Experimental Protocols

Protocol 1: General Fermentation of Saccharopolyspora erythraea

This protocol provides a general guideline for the fermentation process to produce the Erythromycin A precursor. Optimization is required for specific strains and equipment.

  • Inoculum Preparation:

    • Prepare a seed culture medium (e.g., tryptic soy broth with supplements).

    • Inoculate with a stock culture of S. erythraea.

    • Incubate at 30°C with agitation (e.g., 200 rpm) for 48-72 hours until a dense culture is achieved.

  • Production Medium Preparation:

    • Prepare the production medium. A typical medium contains a carbon source (e.g., glucose, soybean oil), a nitrogen source (e.g., corn steep liquor, yeast extract), and essential minerals.[9]

    • Sterilize the production medium in the bioreactor.

  • Fermentation:

    • Inoculate the sterile production medium with the seed culture (typically 5-10% v/v).

    • Maintain fermentation parameters:

      • Temperature: 30-34°C

      • pH: Maintain between 6.8 and 7.2 using automated addition of acid/base.

      • Dissolved Oxygen: Maintain above 30% saturation through controlled agitation and aeration.

    • Run the fermentation for 7-10 days. Monitor Erythromycin A production periodically using HPLC.

    • Implement a feeding strategy with a primary carbon source (e.g., n-propanol or glucose) to sustain production during the stationary phase.

Protocol 2: Quantification of this compound by RP-HPLC

This protocol is adapted from stability-indicating methods for related macrolides.[8]

  • Sample Preparation:

    • Fermentation Broth: Centrifuge the sample to remove cells. Dilute the supernatant with the mobile phase to a concentration within the linear range of the method.

    • In-process/Purified Sample: Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Prepare a filtered and degassed mixture of 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v). Adjust the final pH to 4.5.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 35°C.[10]

    • Detection: UV spectrophotometer at 215 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Prepare a standard curve using a certified reference standard of this compound.

    • Inject the prepared samples and standards onto the HPLC system.

    • Identify the this compound peak by comparing its retention time with the standard.

    • Quantify the concentration in the samples by interpolating from the standard curve based on peak area.

Visualizations

Erythromycin_A_Biosynthesis cluster_PKS Polyketide Synthase (DEBS) cluster_PostPKS Post-PKS Modifications Propionyl_CoA Propionyl-CoA DEBS DEBS 1, 2, 3 Propionyl_CoA->DEBS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->DEBS Six_DEB 6-dEB DEBS->Six_DEB eryA genes EryB Erythronolide B Six_DEB->EryB Hydroxylation (eryF) EryD 3-O-Mycarosyl Erythronolide B EryB->EryD Glycosylation (eryB, eryC) + L-mycarose EryC Erythromycin D EryD->EryC Glycosylation (eryC) + D-desosamine EryA Erythromycin A EryC->EryA Hydroxylation (eryG)

Caption: Simplified biosynthesis pathway of Erythromycin A in S. erythraea.

Scale_Up_Troubleshooting Start Low Yield at Scale-Up Check_Process Review Process Parameters Start->Check_Process Check_Bio Analyze Biological Factors Start->Check_Bio Oxygen Is Dissolved Oxygen >30%? Check_Process->Oxygen Shear Evidence of cell damage? Check_Bio->Shear Mixing Is mixing adequate? (Check gradients) Oxygen->Mixing Yes Adjust_Aerate Increase aeration/ agitation Oxygen->Adjust_Aerate No Feed Is nutrient feed rate correct? Mixing->Feed Yes Adjust_Impeller Optimize impeller/ speed Mixing->Adjust_Impeller No Feed->Check_Bio Yes Adjust_Feed Correct feed strategy Feed->Adjust_Feed No Contamination Is culture pure? Shear->Contamination No Adjust_Agitation Reduce agitation/ use low-shear impeller Shear->Adjust_Agitation Yes Quarantine Quarantine batch/ review sterility Contamination->Quarantine Yes

Caption: Troubleshooting workflow for diagnosing low yield during scale-up.

Purification_Workflow Fermentation Fermentation Broth (contains Erythromycin A) Extraction Crude Extraction / Precipitation Fermentation->Extraction Demethylation Chemical N-demethylation (e.g., with Iodine) Extraction->Demethylation Crude_Product Crude this compound Mix (contains EryA, product, byproducts) Demethylation->Crude_Product Chromatography Preparative Chromatography (e.g., RP-HPLC) Crude_Product->Chromatography Fractions Collect & Analyze Fractions Chromatography->Fractions Final_Product Pure this compound Fractions->Final_Product

References

How to remove erythromycin A contamination from N-Demethylerythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Demethylerythromycin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of Erythromycin (B1671065) A contamination from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating Erythromycin A from this compound?

The most common and effective methods for separating these two closely related compounds are Preparative High-Performance Liquid Chromatography (Prep-HPLC), Liquid-Liquid Extraction (LLE), and Crystallization. The choice of method depends on the scale of purification, the desired purity of the final product, and the available equipment.

Q2: What are the key structural differences between Erythromycin A and this compound that can be exploited for separation?

The primary difference is the substitution on the nitrogen atom of the desosamine (B1220255) sugar. Erythromycin A has a dimethylamino group, while this compound has a methylamino group. This difference in the number of methyl groups leads to slight variations in polarity and basicity, which can be exploited by chromatographic and extraction techniques.

Q3: Which method offers the highest purity of this compound?

Preparative HPLC generally offers the highest resolution and can yield this compound with purity exceeding 98%. However, it is often more suitable for smaller scale purifications due to cost and complexity.

Q4: Can I use Liquid-Liquid Extraction for large-scale purification?

Yes, Liquid-Liquid Extraction is a scalable method and is often used in industrial processes for the purification of erythromycin and its derivatives[1]. It is generally more cost-effective for larger quantities but may result in a slightly lower final purity compared to preparative HPLC.

Method Comparison

FeaturePreparative HPLCLiquid-Liquid ExtractionCrystallization
Purity Very High (>98%)High (>95%)Variable, often used as a final polishing step
Yield Good to HighGood to HighVariable, dependent on co-crystallization
Scalability Low to MediumHighHigh
Cost HighLow to MediumLow
Complexity HighMediumMedium

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for the three primary separation techniques, along with troubleshooting guides to address common issues.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique ideal for achieving high-purity this compound.

  • Column Selection: A reversed-phase C18 column is a suitable choice. For preparative scale, a column with a larger internal diameter (e.g., >20 mm) and larger particle size (e.g., 5-10 µm) is recommended.

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile (B52724) and a buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. The pH of the mobile phase is a critical parameter for achieving good separation; a slightly alkaline pH (around 8-9) is often effective for erythromycin compounds. An isocratic elution is generally preferred for simplicity in preparative work.

  • Sample Preparation: Dissolve the mixture of Erythromycin A and this compound in the mobile phase or a compatible solvent at a high concentration. Ensure the sample is filtered through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: The flow rate will depend on the column dimensions and should be optimized for the best balance of resolution and run time.

    • Detection: UV detection at 215 nm is suitable for both compounds.

    • Injection Volume: The injection volume will depend on the column capacity and the concentration of the sample. Start with a smaller injection volume and gradually increase to maximize throughput without compromising resolution.

  • Fraction Collection: Collect the eluent in fractions as the this compound peak elutes. The collection window should be set to capture the peak while minimizing contamination from the adjacent Erythromycin A peak.

  • Post-Purification Processing: Pool the fractions containing the pure this compound. The solvent can be removed by evaporation under reduced pressure. The resulting solid can be further purified by crystallization if necessary.

prep_hplc_workflow cluster_prep Preparation cluster_hplc HPLC Separation cluster_post_proc Post-Processing sample_prep Dissolve and Filter Sample injection Inject Sample onto Preparative Column sample_prep->injection mobile_phase_prep Prepare Mobile Phase separation Isocratic Elution mobile_phase_prep->separation injection->separation detection UV Detection (215 nm) separation->detection fraction_collection Collect Fractions of This compound detection->fraction_collection pooling Pool Pure Fractions fraction_collection->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure N-Demethyl- erythromycin A evaporation->final_product

Caption: Workflow for the purification of this compound using preparative HPLC.

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Resolution - Inappropriate mobile phase pH or composition.- Column overloading.- Flow rate is too high.- Optimize the mobile phase pH and the ratio of organic solvent to buffer.- Reduce the injection volume or sample concentration.- Decrease the flow rate to improve separation efficiency.
Peak Tailing - Secondary interactions with the stationary phase.- Column degradation.- Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase (if not using MS detection).- Replace the column if it is old or has been used extensively.
Low Yield - Inefficient fraction collection.- Degradation of the compound on the column.- Optimize the fraction collection window based on a high-resolution analytical chromatogram.- Ensure the mobile phase pH is not causing degradation of the product.
Liquid-Liquid Extraction (LLE)

LLE is a scalable and cost-effective method that utilizes the differential solubility of Erythromycin A and this compound in immiscible liquid phases at different pH values.

  • Dissolution: Dissolve the mixture of Erythromycin A and this compound in a suitable organic solvent that is immiscible with water, such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Aqueous Wash (Acidic):

    • Add an acidic aqueous solution (e.g., dilute HCl or phosphate buffer at pH 4-5) to the organic phase in a separatory funnel.

    • At this acidic pH, both Erythromycin A and this compound will be protonated and prefer the aqueous phase. This step can be used to remove non-basic impurities.

  • pH Adjustment and Extraction:

    • Separate the aqueous phase from the previous step.

    • Carefully adjust the pH of the aqueous phase to a slightly basic pH (e.g., pH 8.5-9.0) using a suitable base (e.g., NaOH or NH4OH). The pKa of the dimethylamino group of erythromycin A is slightly different from the pKa of the methylamino group of this compound, which can be exploited for selective extraction.

    • Add a fresh portion of the organic solvent and shake the mixture vigorously. Allow the layers to separate.

  • Selective Back-Extraction (Optional):

    • The organic phase now contains both compounds. To further enrich this compound, a back-extraction can be performed.

    • Add a buffered aqueous solution at a carefully controlled pH that will selectively protonate and extract the more basic Erythromycin A into the aqueous phase, leaving the this compound in the organic phase. This step may require careful optimization of the pH.

  • Solvent Removal: Collect the organic phase containing the enriched this compound. Dry the organic phase over an anhydrous salt (e.g., Na2SO4) and then evaporate the solvent to obtain the purified product.

lle_workflow start Start with Mixture in Organic Solvent acid_wash Wash with Acidic Aqueous Solution start->acid_wash separate1 Separate Phases acid_wash->separate1 adjust_ph Adjust Aqueous Phase pH to Slightly Basic separate1->adjust_ph extract Extract with Fresh Organic Solvent adjust_ph->extract separate2 Separate Phases extract->separate2 back_extract Optional: Selective Back-Extraction separate2->back_extract dry_evaporate Dry and Evaporate Organic Phase separate2->dry_evaporate No back_extract->dry_evaporate Yes final_product Enriched N-Demethyl- erythromycin A dry_evaporate->final_product

Caption: Logical workflow for the separation of this compound using LLE.

IssuePossible Cause(s)Recommended Solution(s)
Emulsion Formation - Vigorous shaking.- High concentration of impurities.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of a saturated salt solution (brine) to break the emulsion.- Centrifuge the mixture if the emulsion persists.
Poor Separation - Incorrect pH of the aqueous phase.- Insufficient mixing.- Carefully measure and adjust the pH of the aqueous phase using a calibrated pH meter.- Ensure thorough mixing of the two phases to allow for efficient partitioning of the compounds.
Low Recovery - Incomplete extraction from the aqueous phase.- Multiple extractions not performed.- Perform multiple extractions with smaller volumes of the organic solvent for better recovery.- Ensure the pH is optimal for keeping the desired compound in its non-ionized form in the organic phase.
Crystallization

Crystallization can be an effective final step to polish the purity of this compound obtained from LLE or as a primary method of purification if the initial contamination is not too high.

  • Solvent Selection: Choose a solvent system in which this compound has a high solubility at elevated temperatures and low solubility at lower temperatures. A mixture of a good solvent (e.g., acetone, ethanol) and an anti-solvent (e.g., water, hexane) is often effective. The choice of solvent can influence the selective crystallization of the desired compound.

  • Dissolution: Dissolve the impure this compound in the minimum amount of the hot "good" solvent.

  • Cooling and Crystallization:

    • Slowly cool the solution to allow for the formation of well-defined crystals. Rapid cooling can lead to the trapping of impurities.

    • Alternatively, the anti-solvent can be slowly added to the solution at a constant temperature to induce crystallization.

  • Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

crystallization_solvent start Start: Impure This compound solubility_test Test Solubility in Various Solvents start->solubility_test high_sol_hot High Solubility at High Temperature? solubility_test->high_sol_hot Yes try_mixed Try Mixed Solvent System solubility_test->try_mixed No low_sol_cold Low Solubility at Low Temperature? high_sol_hot->low_sol_cold Yes high_sol_hot->try_mixed No good_solvent Good Single Solvent Found low_sol_cold->good_solvent Yes low_sol_cold->try_mixed No find_good_solvent Find a 'Good' Solvent (High Solubility) try_mixed->find_good_solvent find_anti_solvent Find an 'Anti-Solvent' (Low Solubility) find_good_solvent->find_anti_solvent mix_solvents Use Mixture for Crystallization find_anti_solvent->mix_solvents

Caption: Decision tree for selecting a suitable solvent system for crystallization.

IssuePossible Cause(s)Recommended Solution(s)
No Crystal Formation - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Add a seed crystal of pure this compound.- Scratch the inside of the flask with a glass rod to create nucleation sites.
Oiling Out - The compound is precipitating as a liquid instead of a solid.- Cooling is too rapid.- Use a more dilute solution.- Cool the solution more slowly.- Change the solvent system.
Low Purity of Crystals - Co-crystallization of Erythromycin A.- Inefficient washing of crystals.- Optimize the solvent system and cooling rate to maximize the difference in solubility between the two compounds.- Ensure the crystals are washed with a sufficient amount of cold anti-solvent.

References

Technical Support Center: Troubleshooting Low Cell Permeability of N-Demethylerythromycin A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with N-Demethylerythromycin A derivatives, particularly concerning their low cell permeability.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows low permeability in a Caco-2 assay. What are the primary reasons for this?

A1: Low permeability of this compound derivatives in Caco-2 assays can stem from several factors:

  • High Efflux Ratio: These compounds are often substrates for efflux pumps like P-glycoprotein (P-gp/MDR1), which are highly expressed in Caco-2 cells. This active transport out of the cell is a major cause of low apparent permeability from the apical (AP) to basolateral (BL) side.

  • Physicochemical Properties: The inherent properties of the derivative, such as high molecular weight, low lipophilicity (LogP/LogD), and a large number of hydrogen bond donors/acceptors, can limit passive diffusion across the cell membrane.

  • Low Compound Recovery: The compound may be binding non-specifically to the plasticware of the assay plate or accumulating within the cell monolayer (lysosomal trapping), leading to an underestimation of its permeability.[1][2]

  • Compound Stability: The derivative may be unstable in the assay buffer, degrading over the course of the experiment.

Q2: How can I determine if my this compound derivative is a substrate for an efflux pump like P-glycoprotein?

A2: To confirm if your compound is a P-gp substrate, you should perform a bidirectional Caco-2 assay.[3] Calculate the efflux ratio by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 is a strong indicator of active efflux.[1] To further confirm P-gp involvement, you can run the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[4]

Q3: What strategies can I employ to improve the cell permeability of my this compound derivative?

A3: Several medicinal chemistry and formulation strategies can be considered:

  • Structural Modification:

    • Increase Lipophilicity: Introducing lipophilic groups can enhance passive diffusion. However, this must be balanced to avoid excessively high lipophilicity, which can lead to poor solubility and other issues.[5][6]

    • Masking Polar Groups: Modifying or masking hydrogen bond donors can reduce the energy barrier for membrane translocation.

    • Prodrug Approach: A prodrug strategy can be employed to create a more permeable version of the compound that is converted to the active form intracellularly.

  • Inhibition of Efflux Pumps: In an experimental setting, co-incubation with an efflux pump inhibitor can increase intracellular concentration. While clinically challenging, this can be a useful tool for in vitro studies.

Q4: I am observing low compound recovery in my permeability assay. How can I troubleshoot this?

A4: Low recovery can significantly impact the accuracy of your permeability data.[1][3] Here are some troubleshooting steps:

  • Modify Assay Buffer: For lipophilic compounds, adding 1-4% Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment can act as a "sink" and reduce non-specific binding.[7]

  • Use Low-Binding Plates: Utilize commercially available low-adsorption microplates for sample collection and storage.[4]

  • Pre-treat Collection Plates: Pre-loading collection plates with an organic solvent like acetonitrile (B52724) or methanol (B129727) can help to immediately solubilize the compound upon collection, preventing it from binding to the plastic.[2][3]

  • Check for Lysosomal Trapping: Basic compounds can become trapped in the acidic environment of lysosomes. This can be investigated by running the assay in the presence of an agent that disrupts lysosomal pH, such as bafilomycin A1.[1] An increase in recovery and Papp in the presence of such an agent suggests lysosomal trapping.

  • Verify Compound Stability: Assess the stability of your compound in the assay buffer over the experiment's duration using LC-MS/MS analysis.

Data Presentation: Physicochemical Properties and Expected Permeability of this compound Derivatives

The following table summarizes the expected impact of structural modifications on key physicochemical properties and permeability of this compound derivatives, based on established quantitative structure-permeability relationships for macrolides.[5][6][8][9]

Modification Type Example Modification Expected Change in LogP/LogD Expected Change in Molecular Weight Expected Impact on Passive Permeability (PAMPA) Expected Impact on Efflux Ratio (Caco-2)
Parent Compound This compoundBaselineBaselineLow to ModerateHigh
Increased Lipophilicity Addition of an alkyl or aryl groupIncreaseIncreaseIncreaseMay Increase or Decrease
Decreased H-Bond Donors O-methylation or esterification of hydroxyl groupsIncreaseIncreaseIncreaseLikely No Significant Change
Addition of Polar Groups Addition of a hydroxyl or amine groupDecreaseIncreaseDecreaseMay Decrease
Removal of Sugar Moieties Cleavage of cladinose (B132029) or desosamineVariableDecreaseVariableVariable

Note: These are generalized predictions. The actual impact of a specific modification can be position-dependent and may require experimental verification.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane and is a high-throughput method for initial permeability screening.[10][11][12]

Methodology:

  • Prepare Lipid Membrane: A filter plate (donor plate) is coated with a solution of phospholipids (B1166683) (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.[4]

  • Prepare Solutions: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The same buffer is added to the acceptor plate.

  • Assemble the PAMPA Sandwich: The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by the lipid membrane.

  • Incubation: The assembly is incubated, typically for 5 to 18 hours, at room temperature with gentle shaking. During this time, the compound diffuses from the donor well, across the lipid membrane, and into the acceptor well.[12]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the following equation:

    Pe = C × [-ln(1 - [drug]acceptor / [drug]equilibrium)]

    Where C is a constant derived from the volumes of the donor and acceptor wells and the membrane area.[4]

Caco-2 Permeability Assay

This assay uses a monolayer of differentiated Caco-2 cells to model the human intestinal barrier, assessing both passive diffusion and active transport.[3][13]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[1]

  • Prepare Dosing Solutions: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B): The dosing solution is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A): The dosing solution is added to the basolateral chamber, and fresh transport buffer is added to the apical chamber.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a defined period, typically 1-2 hours.

  • Sampling and Quantification: At the end of the incubation, samples are taken from the receiver chambers and analyzed by LC-MS/MS to determine the concentration of the transported compound.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the following formula:

    Papp = (dQ/dt) / (A × C0)

    Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Visualizations

Troubleshooting Workflow for Low Permeability

G start Low Permeability Observed in Caco-2 Assay check_recovery Assess Compound Recovery start->check_recovery low_recovery Recovery < 80%? check_recovery->low_recovery troubleshoot_recovery Troubleshoot Recovery: - Use low-binding plates - Add BSA to basolateral side - Check for lysosomal trapping low_recovery->troubleshoot_recovery Yes good_recovery Recovery ≥ 80% low_recovery->good_recovery No conclusion3 Data Underestimated due to Low Recovery troubleshoot_recovery->conclusion3 check_efflux Calculate Efflux Ratio (ER) good_recovery->check_efflux high_efflux ER > 2? check_efflux->high_efflux efflux_substrate Compound is an Efflux Substrate high_efflux->efflux_substrate Yes low_efflux ER ≤ 2 high_efflux->low_efflux No confirm_pgp Confirm with P-gp Inhibitor (e.g., Verapamil) efflux_substrate->confirm_pgp conclusion2 Low Permeability due to Active Efflux confirm_pgp->conclusion2 check_pampa Perform PAMPA Assay low_efflux->check_pampa pampa_result PAMPA Permeability? check_pampa->pampa_result low_passive Low pampa_result->low_passive Low high_passive High pampa_result->high_passive High conclusion1 Low Permeability due to Poor Physicochemical Properties low_passive->conclusion1 high_passive->conclusion2

Caption: Troubleshooting workflow for low cell permeability.

Signaling Pathways Regulating P-glycoprotein (MDR1) Expression

G cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Xenobiotics Xenobiotics PXR_CAR PXR / CAR (Nuclear Receptors) Xenobiotics->PXR_CAR activate PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates MDR1_Gene MDR1 Gene Akt->MDR1_Gene promotes transcription PXR_CAR->MDR1_Gene binds to promoter and activates transcription Pgp P-glycoprotein (Efflux Pump) MDR1_Gene->Pgp is transcribed & translated into

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Spectra of N-Demethylerythromycin A and Erythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activity of N-Demethylerythromycin A and its parent compound, Erythromycin (B1671065) A. The information presented herein is intended to support research and development efforts in the field of antibacterial agents by offering a concise, data-driven analysis of their respective efficacy.

Introduction

Erythromycin A is a well-established macrolide antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1] It functions by inhibiting bacterial protein synthesis.[2][3] this compound is a metabolite of Erythromycin A, and understanding its antibacterial profile is crucial for a comprehensive understanding of erythromycin's overall in vivo activity and for the development of new macrolide derivatives.[4][5][6][7][8] This guide presents a head-to-head comparison of their antibacterial spectra, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of this compound and Erythromycin A has been evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a diverse panel of bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] The data, summarized in the table below, is derived from a study by G.M. L. La-Rotta et al. (1985) published in Antimicrobial Agents and Chemotherapy.

Bacterial StrainThis compound MIC (µg/mL)Erythromycin A MIC (µg/mL)
Staphylococcus aureus 209P>1000.2
Staphylococcus aureus 55-215 (Penicillin-resistant)>1000.2
Staphylococcus aureus 1109 (Erythromycin-resistant)>100100
Staphylococcus epidermidis 6>1000.2
Streptococcus pyogenes 981000.05
Streptococcus pneumoniae 1250.025
Streptococcus faecalis 10>1001.6
Bacillus subtilis ATCC 6633>1000.1
Sarcina lutea ATCC 934112.50.012
Escherichia coli>100100
Klebsiella pneumoniae>100>100
Salmonella enteritidis>100100
Proteus vulgaris>100>100
Pseudomonas aeruginosa>100>100
Haemophilus influenzae>1003.1
Neisseria catarrhalis12.50.2
Bordetella bronchiseptica>1006.2

Data sourced from: G. M. L. La-Rotta, et al. (1985). Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives. Antimicrobial Agents and Chemotherapy, 28(2), 195-199.

The results clearly indicate that Erythromycin A possesses significantly greater antibacterial activity against a broad range of Gram-positive bacteria compared to this compound. For most susceptible strains, the MIC of Erythromycin A is substantially lower. This compound is described as having a very narrow spectrum of antibiotic activity and is much less active than Erythromycin A.[5][6][8]

Experimental Protocols

The determination of the Minimum Inhibitory Concentrations (MICs) in the cited study was performed using the agar (B569324) dilution method.

Agar Dilution Method

This standard and reproducible method involves the incorporation of varying concentrations of the antibiotic into an agar medium, which is then inoculated with the test microorganism.

1. Preparation of Antibiotic Solutions:

  • Stock solutions of this compound and Erythromycin A were prepared.

  • A series of twofold dilutions of each antibiotic were made to achieve the desired final concentrations in the agar plates.

2. Preparation of Inoculum:

  • The bacterial strains were cultured in a suitable broth medium to achieve a logarithmic growth phase.

  • The bacterial suspensions were then diluted to a standardized concentration, typically equivalent to a 0.5 McFarland standard.

3. Inoculation of Agar Plates:

  • Molten and cooled Mueller-Hinton agar (or another suitable agar medium for fastidious organisms) was mixed with the appropriate antibiotic dilution.

  • The agar was poured into sterile Petri dishes and allowed to solidify.

  • The standardized bacterial suspensions were then spot-inoculated onto the surface of the agar plates.

4. Incubation:

  • The inoculated plates were incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific bacterium being tested.

5. Determination of MIC:

  • The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacteria on the agar surface.

Mechanism of Action

Erythromycin A exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of protein synthesis and preventing the elongation of the polypeptide chain.[2][3] While the exact mechanism of this compound has not been as extensively studied, its structural similarity to Erythromycin A suggests a similar mode of action, albeit with significantly reduced potency.

Erythromycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds to Erythromycin_A Erythromycin A Erythromycin_A->50S_subunit Binds to Inhibition Inhibition Erythromycin_A->Inhibition Protein_Synthesis->Inhibition No_Protein No Protein Elongation Inhibition->No_Protein Leads to Erythromycin_Biosynthesis Propionyl_CoA Propionyl-CoA DEBS 6-Deoxyerythronolide B Synthase (DEBS) Propionyl_CoA->DEBS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->DEBS 6_dEB 6-Deoxyerythronolide B (6-dEB) DEBS->6_dEB P450_Hydroxylase P450 Hydroxylase (EryF) 6_dEB->P450_Hydroxylase EB Erythronolide B (EB) P450_Hydroxylase->EB Glycosyltransferase1 Glycosyltransferase (EryB V & EryC III) EB->Glycosyltransferase1 Mycarosyl_EB 3-α-L-Mycarosyl- erythronolide B Glycosyltransferase1->Mycarosyl_EB Hydroxylase Hydroxylase (EryK) Mycarosyl_EB->Hydroxylase H_Mycarosyl_EB 12-Hydroxy-3-α-L-mycarosyl- erythronolide B Hydroxylase->H_Mycarosyl_EB Glycosyltransferase2 Glycosyltransferase (EryC III) H_Mycarosyl_EB->Glycosyltransferase2 Erythromycin_D Erythromycin D Glycosyltransferase2->Erythromycin_D Methyltransferase Methyltransferase (EryG) Erythromycin_D->Methyltransferase Erythromycin_A Erythromycin A Methyltransferase->Erythromycin_A

References

A Comparative Analysis of the Prokinetic Effects of N-Demethylerythromycin A and Motilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prokinetic effects of the motilide N-Demethylerythromycin A and the endogenous peptide motilin. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the pharmacological characteristics of these agents.

Executive Summary

Motilin is a key hormonal regulator of gastrointestinal motility, particularly in the fasting state, initiating the migrating motor complex (MMC). This compound, a derivative of the macrolide antibiotic erythromycin (B1671065), acts as a motilin receptor agonist, mimicking the prokinetic effects of motilin. This guide details the comparative receptor binding affinities, in vitro contractile effects, and in vivo prokinetic activities of these two compounds, supported by detailed experimental methodologies.

Data Presentation

Table 1: Comparative Receptor Binding Affinity and In Vitro Contractile Potency

The following table summarizes the receptor binding affinity (pIC50) and in vitro contractile potency (pED50) of motilin and the closely related N-demethylated erythromycin derivative, EM-523, on human and rabbit gastrointestinal smooth muscle.

CompoundSpeciesTissuepIC50 (Receptor Binding)pED50 (Muscle Contraction)Reference
Motilin HumanAntral Smooth Muscle8.84 ± 0.31-[1]
Duodenal Smooth Muscle-7.84 ± 0.11[1]
RabbitAntral Smooth Muscle9.17 ± 0.20-[1]
Duodenal Smooth Muscle-8.69 ± 0.12[1]
EM-523 HumanAntral Smooth Muscle7.89 ± 0.1-[1]
Duodenal Smooth Muscle-6.08 ± 0.13[1]
RabbitAntral Smooth Muscle8.40 ± 0.10-[1]
Duodenal Smooth Muscle-8.19 ± 0.10[1]

EM-523 is de(N-methyl)-N-ethyl-8,9-anhydroerythromycin A 6,9-hemiacetal, a close analog of this compound.

Experimental Protocols

In Vitro Smooth Muscle Contractility Assay

This protocol outlines the methodology for assessing the contractile response of isolated gastrointestinal smooth muscle strips to prokinetic agents.[2][3]

1. Tissue Preparation:

  • A segment of the desired gastrointestinal tissue (e.g., human or rabbit duodenum) is surgically removed and placed in cold, oxygenated Krebs-Henseleit solution.

  • The tissue is cleaned of mesenteric attachments, and longitudinal or circular smooth muscle strips (approximately 1-2 cm in length) are carefully dissected.

2. Organ Bath Setup:

  • The muscle strip is mounted in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

  • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • A resting tension of 1 gram is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15-20 minutes.

3. Experimental Procedure:

  • A baseline period of spontaneous contractile activity is recorded.

  • Cumulative concentrations of the test compound (e.g., this compound or motilin) are added to the organ bath.

  • The contractile response is recorded until a maximal effect is achieved.

  • The tissue is washed to return to baseline before the addition of the next compound.

4. Data Analysis:

  • The amplitude and frequency of contractions are measured.

  • The contractile response is typically expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., acetylcholine (B1216132) or KCl).

  • A concentration-response curve is generated, and the pED50 value is calculated.

Radioligand Binding Assay for Motilin Receptor

This protocol describes a method to determine the binding affinity of compounds to the motilin receptor.[4][5][6]

1. Membrane Preparation:

  • Tissue expressing the motilin receptor (e.g., human or rabbit antral smooth muscle) is homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

  • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled motilin analog (e.g., ¹²⁵I-motilin) and varying concentrations of the unlabeled test compound (e.g., this compound or motilin).

  • The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filter is washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filter is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled motilin.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

  • A competition binding curve is generated by plotting the percentage of specific binding against the concentration of the unlabeled test compound.

  • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The pIC50 is the negative logarithm of the IC50.

In Vivo Gastric Emptying Assay (Rodent Model)

This protocol details a common method for assessing the effect of prokinetic agents on gastric emptying in rats.[7][8]

1. Animal Preparation:

  • Rats are fasted overnight with free access to water.

2. Test Meal and Drug Administration:

  • A non-absorbable marker (e.g., phenol (B47542) red) is incorporated into a test meal (e.g., methylcellulose (B11928114) or a nutrient-based liquid meal).

  • The test compound (this compound or motilin) or vehicle is administered at a predetermined time before the test meal.

  • The test meal is administered orally via gavage.

3. Sample Collection:

  • At a specific time point after test meal administration (e.g., 20 minutes), the animal is euthanized.

  • The stomach is clamped at the pylorus and cardia and surgically removed.

4. Quantification of Gastric Contents:

  • The stomach is homogenized in a known volume of alkaline solution.

  • The homogenate is centrifuged, and the absorbance of the supernatant is measured spectrophotometrically at a wavelength appropriate for the marker (e.g., 560 nm for phenol red).

5. Data Analysis:

  • The amount of marker remaining in the stomach is calculated based on a standard curve.

  • Gastric emptying is expressed as the percentage of the test meal that has emptied from the stomach, calculated as: % Gastric Emptying = (1 - (Amount of marker in stomach / Average amount of marker in stomach at time 0)) * 100

Mandatory Visualization

Signaling Pathway of Motilin Receptor Activation

Motilin_Signaling_Pathway Motilin Motilin or This compound Motilin_R Motilin Receptor (GPCR) Motilin->Motilin_R Binds Gq Gq Protein Motilin_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Modulates

Caption: Signaling cascade following motilin receptor activation.

Experimental Workflow for In Vitro Contractility Assay

In_Vitro_Contractility_Workflow start Start tissue_prep Tissue Preparation (e.g., Duodenal Strip) start->tissue_prep organ_bath Mount in Organ Bath (37°C, 95% O₂/5% CO₂) tissue_prep->organ_bath equilibration Equilibration (60 min, 1g tension) organ_bath->equilibration baseline Record Baseline Contractions equilibration->baseline add_compound Add Cumulative Doses of Test Compound baseline->add_compound record_response Record Contractile Response add_compound->record_response data_analysis Data Analysis (Concentration-Response Curve, pED50) record_response->data_analysis end End data_analysis->end

Caption: Workflow of the in vitro smooth muscle contractility assay.

References

In Vitro Metabolic Stability: A Comparative Analysis of N-Demethylerythromycin A and Other Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro metabolic stability of N-Demethylerythromycin A and other selected macrolide antibiotics. The following sections present a summary of available experimental data, detailed experimental protocols for metabolic stability assays, and a discussion of the comparative metabolic liabilities of these compounds.

Comparative Metabolic Stability Data

The in vitro metabolic stability of a drug candidate is a critical parameter assessed during drug discovery and development, as it influences its pharmacokinetic profile, particularly its clearance and half-life. This parameter is often evaluated using human liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. The key metrics used to quantify metabolic stability are the in vitro half-life (t½) and the intrinsic clearance (CLint).

While a direct comparison is therefore challenging, this guide provides available in vitro metabolic stability data for other clinically important macrolides to offer a relevant context for future studies on this compound.

Table 1: In Vitro Metabolic Stability of Selected Macrolides in Human Liver Microsomes

CompoundIn Vitro Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing Enzyme(s)
This compound Data not availableData not availableNot reported
Erythromycin (B1671065) A Data not availableData not availableCYP3A4[1]
Clarithromycin Data not availableData not availableCYP3A4
Azithromycin Generally considered metabolically stableLowPrimarily excreted unchanged
Roxithromycin Data not availableData not availableCYP3A4
Telithromycin High Stability0.7 - 3.0 mL/min/g liver (equivalent to low µL/min/mg protein)CYP3A4

Note: The lack of standardized, directly comparable quantitative data in the public domain makes a precise side-by-side numerical comparison difficult. The information provided is based on qualitative descriptions and isolated quantitative findings.

Experimental Protocols

The following is a representative protocol for determining the in vitro metabolic stability of a compound using human liver microsomes. This methodology is widely used in the pharmaceutical industry to screen and characterize drug candidates.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound (e.g., this compound, other macrolides)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound like verapamil (B1683045) and a slowly metabolized compound like warfarin)

  • Organic solvent (e.g., acetonitrile (B52724) or methanol) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO), and then dilute with the phosphate buffer to the desired final concentration (typically 1 µM). The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare the incubation mixture by adding the human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) to the phosphate buffer.

  • Incubation:

    • Pre-incubate the microsome-compound mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile). This step also serves to precipitate the microsomal proteins.

    • Vortex the samples and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the plot (slope = -k).

    • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

    • Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound and Controls pre_incubation Pre-incubate Compound and Microsomes at 37°C prep_compound->pre_incubation prep_microsomes Prepare Human Liver Microsome Suspension prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction pre_incubation->start_reaction sampling Collect Aliquots at Specific Time Points start_reaction->sampling termination Terminate Reaction (e.g., with Acetonitrile) sampling->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation lcms LC-MS/MS Analysis of Supernatant centrifugation->lcms quantification Quantify Parent Compound Remaining lcms->quantification calculation Calculate t½ and CLint quantification->calculation G ErythromycinA Erythromycin A NDemethylerythromycinA This compound ErythromycinA->NDemethylerythromycinA N-demethylation FurtherMetabolites Further Metabolites NDemethylerythromycinA->FurtherMetabolites Further Metabolism (Hypothesized) CYP3A4 CYP3A4 CYP3A4->ErythromycinA acts on

References

A Researcher's Guide to the Comparative Cytotoxicity of Erythromycin and its Metabolite, N-Demethylerythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of a parent drug and its metabolites is crucial for a comprehensive safety assessment. This guide provides a framework for the comparative cytotoxic evaluation of the macrolide antibiotic erythromycin (B1671065) and its primary metabolite, N-demethylerythromycin A. It is important to note that publicly available literature does not currently offer direct comparative cytotoxicity data, such as IC50 values or apoptosis rates, for these two compounds. Therefore, this guide focuses on the experimental methodologies required to generate such critical data.

Introduction to Erythromycin and this compound

Erythromycin is a widely used macrolide antibiotic effective against a broad spectrum of bacterial infections. In the body, erythromycin is metabolized, primarily in the liver, through N-demethylation to form this compound. While the antimicrobial activity of this metabolite is generally considered to be less than that of the parent compound, its cytotoxic potential remains an area requiring further investigation. A thorough comparison of the cytotoxicity of erythromycin and this compound is essential for a complete toxicological profile and for understanding any potential contribution of the metabolite to adverse drug reactions.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear and direct comparison, all quantitative data from the proposed experiments should be organized into structured tables. The following templates are provided for researchers to populate with their experimental findings.

Table 1: Comparative Cell Viability (IC50 Values in µM)

Cell LineErythromycin (24h)This compound (24h)Erythromycin (48h)This compound (48h)Erythromycin (72h)This compound (72h)
e.g., HepG2
e.g., HEK293
e.g., Caco-2

Table 2: Comparative Cytotoxicity (LDH Release - % of Positive Control)

Cell LineTreatment (Concentration)Erythromycin (% LDH Release)This compound (% LDH Release)
e.g., HepG2Low (e.g., 10 µM)
Mid (e.g., 50 µM)
High (e.g., 100 µM)
e.g., HEK293Low (e.g., 10 µM)
Mid (e.g., 50 µM)
High (e.g., 100 µM)

Table 3: Comparative Apoptosis Induction (% Apoptotic Cells)

Cell LineTreatment (Concentration)ErythromycinThis compound
Early ApoptosisLate Apoptosis
e.g., HepG2Low (e.g., 10 µM)
Mid (e.g., 50 µM)
High (e.g., 100 µM)
e.g., HEK293Low (e.g., 10 µM)
Mid (e.g., 50 µM)
High (e.g., 100 µM)

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validity of experimental results. The following are standard protocols that can be adapted for the comparative cytotoxicity assessment of erythromycin and this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of erythromycin and this compound in complete cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing the test compounds. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with compounds adhere->treat prep_compounds Prepare serial dilutions of Erythromycin & this compound incubate Incubate for 24, 48, 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability and IC50 values read->calculate

MTT Assay Experimental Workflow.
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plates for the desired time points.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed cells in 96-well plate treat Treat cells with compounds seed->treat incubate Incubate for desired time treat->incubate collect Collect supernatant incubate->collect react Add LDH reaction mixture collect->react incubate_rt Incubate at room temperature react->incubate_rt read Measure absorbance incubate_rt->read calculate Calculate % cytotoxicity read->calculate

LDH Assay Experimental Workflow.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with erythromycin and this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Annexin V and PI Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed Seed cells in 6-well plates treat Treat with compounds seed->treat harvest Harvest cells treat->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in -binding buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in dark stain->incubate flow Analyze by flow cytometry incubate->flow quantify Quantify cell populations flow->quantify

Apoptosis Assay Workflow.

Potential Signaling Pathways for Investigation

While specific signaling pathways for this compound-induced cytotoxicity are not yet elucidated, investigations could be guided by known mechanisms of drug-induced cytotoxicity. A potential starting point would be to examine markers of cellular stress and apoptosis.

Signaling_Pathway_Investigation cluster_stimulus Cellular Stress cluster_response Cellular Response cluster_pathway Apoptotic Pathway cluster_outcome Outcome Erythromycin Erythromycin or This compound ROS Reactive Oxygen Species (ROS) Production Erythromycin->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Erythromycin->Mitochondrial_Dysfunction ER_Stress Endoplasmic Reticulum (ER) Stress Erythromycin->ER_Stress Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) ROS->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation ER_Stress->Caspase_Activation DNA_Damage DNA Damage (e.g., γH2AX) Caspase_Activation->DNA_Damage Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Damage->Apoptosis

Hypothetical Signaling Pathway for Cytotoxicity.

This guide provides a comprehensive framework for conducting a robust comparative cytotoxicity study of erythromycin and this compound. The generation of such data is imperative for a complete understanding of the safety profile of erythromycin and will be a valuable contribution to the scientific community.

Receptor Affinity of N-Demethylerythromycin A and Other Motilides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor affinity and functional potency of N-Demethylerythromycin A (Erythromycin A) and other motilides for the motilin receptor. The information is supported by experimental data from various scientific studies, with detailed methodologies provided for key experiments.

Quantitative Comparison of Motilide Receptor Affinity and Potency

The following table summarizes the receptor binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50 or pEC50) of this compound and other motilides. These values indicate the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the motilin receptor (IC50 and Ki) or to elicit 50% of the maximal response in a functional assay (EC50). Lower values typically indicate higher affinity or potency.

CompoundAssay TypeTissue/Cell LineParameterValueReference
This compound (Erythromycin A) Radioligand BindingRabbit Jejunum Enterocyte MembranesIC501.3 ± 0.1 µM[1]
Radioligand BindingRabbit Jejunum Enterocyte MembranesKi432 ± 33 nM[1]
Functional Assay (Contraction)Rabbit DuodenumpEC506.0[2]
Functional Assay (Calcium Flux)CHO cells with human motilin receptorEC500.92 µM[3]
Motilin Radioligand BindingRabbit Jejunum Enterocyte MembranesIC5021 ± 4 nM[1]
Radioligand BindingRabbit Jejunum Enterocyte MembranesKi6.83 ± 1.3 nM[1]
Functional Assay (Contraction)Rabbit DuodenumpEC508.4[2]
Functional Assay (Calcium Flux)CHO cells with human motilin receptorEC500.036 µM[3]
ABT-229 Functional Assay (Contraction)Rabbit DuodenumpEC507.6[2]
GM-611 (Mitemcinal) Functional Assay (Contraction)Rabbit DuodenumpEC507.5[2]
Azithromycin Radioligand BindingCHO cells with human motilin receptor% Displacement at 100 µM52 ± 7%[3]
Functional Assay (Calcium Flux)CHO cells with human motilin receptorEC502.9 µM[3]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a synthesized methodology based on established practices for studying motilin receptor binding.

1. Membrane Preparation (from Rabbit Duodenum Smooth Muscle):

  • Euthanize a rabbit according to institutionally approved protocols.

  • Excise the duodenum and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Scrape away the mucosa and submucosa to isolate the smooth muscle layer.

  • Mince the muscle tissue and homogenize it using a Polytron homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

  • Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of various concentrations of the unlabeled test compound (e.g., this compound or other motilides).

    • 50 µL of a fixed concentration of radiolabeled motilin (e.g., [¹²⁵I]-motilin, typically at a concentration close to its Kd).

    • 150 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 50-100 µg).

  • To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled motilin (e.g., 1 µM).

  • To determine total binding, the unlabeled competitor is replaced with assay buffer.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to reach equilibrium (e.g., 60 minutes).

3. Separation of Bound and Free Ligand:

  • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

4. Quantification and Data Analysis:

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Gastrointestinal Smooth Muscle Contractility Assay

This protocol is a synthesized methodology for assessing the functional potency of motilides on intestinal muscle strips.

1. Tissue Preparation:

  • Euthanize a rabbit according to institutionally approved protocols.

  • Isolate a segment of the duodenum and place it in oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11).

  • Prepare longitudinal or circular muscle strips (e.g., 10 mm long and 2 mm wide).

2. Organ Bath Setup:

  • Suspend the muscle strip in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

  • Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with periodic changes of the Krebs-Henseleit solution.

3. Experimental Procedure:

  • After equilibration, record the baseline contractile activity.

  • To study neuronally-mediated effects, intrinsic nerves can be stimulated using electrical field stimulation (EFS) with parameters such as 0.5 ms (B15284909) pulse duration, 8 Hz frequency, and supramaximal voltage for a set duration (e.g., 10 seconds) every 1-2 minutes.

  • Add cumulative concentrations of the test compound (e.g., this compound) to the organ bath at regular intervals.

  • Record the changes in contractile force in response to each concentration.

4. Data Analysis:

  • Measure the amplitude of the contraction at each concentration of the test compound.

  • Express the contractile response as a percentage of the maximal contraction induced by a standard agonist like acetylcholine (B1216132) or KCl.

  • Construct a concentration-response curve by plotting the percentage of maximal contraction against the logarithm of the agonist concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximum effect (Emax) using non-linear regression analysis. The pEC50 is the negative logarithm of the EC50.

Signaling Pathway and Experimental Workflow Diagrams

Motilide_Signaling_Pathway cluster_receptor Motilin Receptor Activation cluster_downstream Downstream Signaling Cascade cluster_effect Cellular Response Motilide Motilide (e.g., this compound) Motilin_Receptor Motilin Receptor (GPCR) Motilide->Motilin_Receptor Binds to Gq_Protein Gq Protein Activation Motilin_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Activation Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Intracellular Stores IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to

Caption: Signaling pathway of motilide-induced smooth muscle contraction.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., Rabbit Duodenum) Membrane Membrane Fraction Isolation Tissue->Membrane Incubation Incubation: Membranes + [¹²⁵I]-Motilin + Unlabeled Motilide Membrane->Incubation Filtration Vacuum Filtration (Separates Bound from Free) Incubation->Filtration Counting Gamma Counting of Bound Radioligand Filtration->Counting Analysis IC50 and Ki Determination (Cheng-Prusoff Equation) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

References

Comparative Guide: Validated LC-MS Method for N-Demethylerythromycin A in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring, the accurate quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the determination of N-Demethylerythromycin A, a major metabolite of the antibiotic erythromycin (B1671065), in plasma. The guide also presents an alternative analytical technique, Capillary Electrophoresis (CE), to offer a broader perspective on available methodologies.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in bioanalysis, balancing the need for sensitivity, specificity, and throughput with practical considerations such as cost and complexity. LC-MS/MS is widely regarded as the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity. However, alternative methods like Capillary Electrophoresis can offer viable solutions depending on the specific requirements of the study.

Analytical MethodAnalyteMatrixKey Performance Characteristics
UHPLC-MS/MS This compoundPlasma (adapted from tissue)Linearity: Not explicitly stated for plasma, but typically in the low ng/mL to µg/mL range. LLOQ: Expected to be in the low ng/mL range. Precision & Accuracy: Expected to be within ±15% (±20% at LLOQ) as per regulatory guidelines. Specificity: High, due to unique precursor and product ion monitoring.
Capillary Electrophoresis This compoundNot specified (suitable for drug substance)Resolution: Capable of separating erythromycin and its related substances, including this compound. Precision & Accuracy: Described as accurate and precise for quantitative determination. Run Time: Approximately 45 minutes.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the LC-MS/MS and Capillary Electrophoresis methods.

Validated LC-MS/MS Method for this compound in Plasma

This protocol is adapted from a method developed for the analysis of this compound in tissue and provides a robust framework for plasma sample analysis.[2]

1. Sample Preparation (QuEChERS Extraction)

  • To 1 mL of plasma, add 10 mL of an 80:20 (v/v) mixture of acetonitrile (B52724) and water.

  • Vortex for 1 minute.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant (acetonitrile layer).

  • The extract is then ready for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient Elution: A linear gradient is typically used to ensure optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 40 °C.[2]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode.

  • Ion Source Parameters: Optimized for the specific instrument.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion m/z 720.4 → Product ion m/z 158.2 (quantifier) and m/z 562.3 (qualifier).[2]

    • Internal Standard (e.g., Roxithromycin): m/z 837.7 → m/z 679.5.[2]

Alternative Method: Capillary Electrophoresis

This method is suitable for the separation and quantification of erythromycin and its related substances, including this compound.[1]

1. Sample Preparation

  • Samples are typically dissolved in a solvent of lower conductivity than the electrolyte, such as an acetonitrile-water mixture (20:80, v/v), to enhance detection sensitivity.[1]

2. Capillary Electrophoresis Conditions

  • Electrolyte: 150 mM phosphate (B84403) buffer (pH 7.5) containing 35% (v/v) ethanol.[1]

  • Applied Voltage: 30 kV.[1]

  • Detection: UV detection at 200 nm.[1]

  • Run Time: Approximately 45 minutes.[1]

Visualizing the Experimental Workflow

To further clarify the logical flow of the LC-MS/MS method, the following diagram illustrates the key steps from sample collection to data analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (1 mL) add_solvent Add Acetonitrile/Water (10 mL, 80:20 v/v) plasma->add_solvent vortex1 Vortex (1 min) add_solvent->vortex1 add_salts Add QuEChERS Salts vortex1->add_salts shake Shake (1 min) add_salts->shake centrifuge Centrifuge (4000 rpm, 5 min) shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation UHPLC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Ratio) data_acquisition->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow of the LC-MS/MS method for this compound analysis.

References

Comparative Toxicological Profile: Erythromycin A vs. N-Demethylerythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of the macrolide antibiotic Erythromycin A and its primary metabolite, N-Demethylerythromycin A. While extensive toxicological data is available for the parent drug, Erythromycin A, information on its N-demethylated metabolite is significantly limited. This document summarizes the existing data, highlights the knowledge gaps, and provides detailed experimental protocols for key toxicological assays that can be employed for a direct comparative assessment.

Executive Summary

Erythromycin A is a widely used antibiotic with a well-characterized toxicological profile, including gastrointestinal disturbances, hepatotoxicity, and potential for cardiac QT interval prolongation. Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of this compound. The toxicological profile of this major metabolite is not well-established, with currently available information being largely qualitative and derived from safety data sheets. The potential for metabolites to contribute to the parent drug's toxicity underscores the importance of further investigation into the safety profile of this compound.

Data Presentation: Summary of Toxicological Data

The following table summarizes the available toxicological data for Erythromycin A and this compound. It is important to note the significant lack of quantitative data for this compound.

Toxicological EndpointErythromycin AThis compound
Acute Oral Toxicity LD50 (rat): > 5000 mg/kgNo data available. Stated as "Harmful if swallowed" in safety data sheets.
Hepatotoxicity Associated with cholestatic hepatitis, elevated liver enzymes. The estolate salt is more commonly associated with hepatotoxicity.[1]No data available.
Cytotoxicity Data available for various cell lines. For example, in one study, the IC50 in human lymphocytes was reported to be in the millimolar range.No quantitative data available.
Genotoxicity/Mutagenicity Generally considered non-mutagenic in Ames test and other standard assays. However, some studies suggest potential for chromosomal aberrations at high concentrations.No data available. It has been hypothesized that metabolites could contribute to any observed genotoxicity of the parent drug.
Cardiotoxicity Known to cause QT interval prolongation, which can lead to Torsades de Pointes.[2][3]No data available.
Gastrointestinal Effects Common adverse effects include nausea, vomiting, abdominal pain, and diarrhea.[2]No data available.
Eye Irritation Not a primary concern for systemic administration."Causes serious eye irritation" as per safety data sheets.

Metabolic Pathway: Erythromycin A to this compound

Erythromycin A is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is N-demethylation of the desosamine (B1220255) sugar, which results in the formation of this compound.[2][4][5] This metabolic conversion is a critical consideration in the overall toxicological profile of Erythromycin A, as the metabolite may possess its own unique toxicological characteristics or contribute to the toxicity of the parent compound.

Erythromycin_A Erythromycin A CYP3A4 CYP3A4 (Liver) Erythromycin_A->CYP3A4 N_Demethylerythromycin_A This compound CYP3A4->N_Demethylerythromycin_A N-demethylation

Metabolism of Erythromycin A

Experimental Protocols

Given the lack of direct comparative data, the following are detailed protocols for key toxicological assays that can be utilized to evaluate and compare the toxicological profiles of Erythromycin A and this compound.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

a. Cell Culture:

  • Culture a suitable human cell line (e.g., HepG2 for hepatotoxicity) in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

b. Treatment:

  • Prepare stock solutions of Erythromycin A and this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compounds in culture medium to achieve a range of final concentrations.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Assay:

  • After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

MTT Cytotoxicity Assay Workflow
Genotoxicity Assay: In Vitro Micronucleus Test

This assay detects chromosomal damage or aneuploidy.

a. Cell Culture and Treatment:

  • Use a suitable cell line (e.g., human peripheral blood lymphocytes or CHO cells).

  • Expose the cells to at least three concentrations of Erythromycin A and this compound, a negative control, and a positive control, both with and without metabolic activation (S9 fraction).

  • The treatment duration is typically 3-6 hours with S9, or for a full cell cycle without S9.

b. Cell Harvest and Staining:

  • After treatment, wash the cells and add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvest the cells and fix them.

  • Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

c. Analysis:

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • A micronucleus is a small, separate nucleus within the cytoplasm of the cell.

  • A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Mutagenicity Assay: Bacterial Reverse Mutation Test (Ames Test)

This test identifies substances that can cause gene mutations.

a. Bacterial Strains:

  • Use several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).

b. Exposure:

  • Expose the bacterial strains to various concentrations of Erythromycin A and this compound, along with positive and negative controls, both with and without a metabolic activation system (S9 mix).

c. Plating and Incubation:

  • Plate the treated bacteria on a minimal agar (B569324) medium that lacks the specific amino acid.

  • Incubate the plates for 48-72 hours.

d. Analysis:

  • Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies.

  • Count the number of revertant colonies for each concentration.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Acute Oral Toxicity (In Vivo) - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

a. Animals:

  • Use a single sex of a rodent species (typically female rats).

b. Dosing:

  • Administer the test substance orally in a stepwise procedure using a starting dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

  • The outcome of the first step (mortality or survival) determines the next dose level.

c. Observation:

  • Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Record body weight changes and any clinical signs of toxicity.

d. Pathological Examination:

  • Perform a gross necropsy on all animals at the end of the study.

e. Data Analysis:

  • The method allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Conclusion

The toxicological profile of Erythromycin A is well-documented, highlighting potential for gastrointestinal, hepatic, and cardiac toxicities. In contrast, there is a significant lack of publicly available toxicological data for its primary metabolite, this compound. Given that metabolites can contribute significantly to the overall toxicity of a drug, a thorough investigation into the safety profile of this compound is warranted. The experimental protocols provided in this guide offer a framework for conducting a direct, quantitative comparison of the cytotoxic, genotoxic, and acute toxic potentials of Erythromycin A and its N-demethylated metabolite, which would be invaluable for a comprehensive risk assessment.

References

A Head-to-Head Comparison of N-Demethylerythromycin A and N-Demethylclarithromycin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical and Pharmacokinetic Properties

A foundational comparison begins with the basic properties of each molecule. Both are products of N-demethylation, a common metabolic pathway for macrolide antibiotics.

PropertyN-Demethylerythromycin AN-Demethylclarithromycin
Parent Drug Erythromycin AClarithromycin (B1669154)
Molecular Formula C₃₆H₆₅NO₁₃[1]C₃₇H₆₇NO₁₃
Molecular Weight 719.9 g/mol [1]733.93 g/mol
Metabolic Pathway N-demethylation of Erythromycin AN-demethylation of Clarithromycin

Comparative Antibacterial Bioactivity

The primary focus of this comparison is the antibacterial activity of these metabolites. The available data indicates a significant difference in their individual contributions to the overall antimicrobial effect of their parent compounds.

This compound is generally considered to have significantly reduced antibacterial potency compared to its parent compound. It is often described as having a very narrow spectrum of activity and being much less active than Erythromycin A, B, and C.[2][3]

In contrast, the situation with N-Demethylclarithromycin is more complex. While it is a metabolite of Clarithromycin, the major contributor to the parent drug's activity is another metabolite, 14-hydroxyclarithromycin. This active metabolite often exhibits synergistic or even greater activity against certain pathogens when combined with Clarithromycin.[4] The specific contribution of N-Demethylclarithromycin to the overall antimicrobial effect is less well-characterized.[4]

ParameterThis compoundN-Demethylclarithromycin
Reported Antibacterial Activity Exhibits a very narrow spectrum of antibiotic activity and is much less active than erythromycins A, B and C.[2][3]The contribution to the overall antimicrobial effect is less characterized compared to the major active metabolite, 14-hydroxyclarithromycin.[4]
Clinical Significance Generally considered a minor co-metabolite with limited clinical relevance in terms of direct antibacterial action.[2][3]Its role in the overall clinical efficacy of clarithromycin is considered secondary to that of 14-hydroxyclarithromycin.

Mechanism of Action: A Shared Pathway

Both this compound and N-Demethylclarithromycin, as macrolide derivatives, are understood to share the same fundamental mechanism of action as their parent compounds. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel for the growing polypeptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis 30S_Subunit 30S Subunit Macrolide_Metabolite N-Demethylated Macrolide Metabolite Macrolide_Metabolite->50S_Subunit Binds to Inhibition Inhibition Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis

Mechanism of action for N-demethylated macrolide metabolites.

Experimental Protocols

To facilitate further research and a direct comparison of these two metabolites, the following experimental protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Metabolite Prepare serial dilutions of This compound and N-Demethylclarithromycin Inoculate Inoculate each well of a microtiter plate with the bacterial suspension and metabolite dilutions Prep_Metabolite->Inoculate Prep_Inoculum Prepare standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe Determine_MIC MIC is the lowest concentration with no visible growth Observe->Determine_MIC

References

Safety Operating Guide

Proper Disposal of N-Demethylerythromycin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like N-Demethylerythromycin A is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

Immediate Safety and Logistical Information

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The substance is considered hazardous, and precautions should be taken to avoid exposure and environmental contamination.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, respiratory protection should be used.

Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.

Spill Cleanup: In the event of a spill, use dry clean-up procedures to avoid generating dust. The spilled material should be collected in a suitable, labeled container for disposal.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the waste is managed and treated at an approved facility, typically via incineration.

Step 1: Hazardous Waste Determination

The first crucial step is to determine if this compound is a hazardous waste according to the Resource Conservation and Recovery Act (RCRA). Since this compound is not explicitly listed as a P- or U-listed hazardous waste by the EPA, the generator of the waste is responsible for determining if it exhibits any of the characteristics of hazardous waste:

  • Ignitability: Can it easily catch fire?

  • Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5?

  • Reactivity: Is it unstable, or does it react violently with water or other substances?

  • Toxicity: Does it contain contaminants that could be harmful if released into the environment?

Given that the Safety Data Sheet (SDS) for this compound indicates it is a hazardous substance, and in the absence of complete data to rule out hazardous characteristics, it is best practice to manage this compound as a hazardous waste.

Step 2: Waste Segregation and Collection

Proper segregation is critical to ensure safe handling and disposal.

  • Designated Waste Container: All waste this compound, including the pure chemical, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date when the first waste was added.

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.

Step 3: Packaging for Disposal (Lab Packing)

For disposal, small containers of laboratory chemicals are typically "lab packed" into a larger shipping container (e.g., a 55-gallon drum) by a licensed hazardous waste disposal service. To prepare for this:

  • Inventory: Maintain an accurate inventory of the this compound waste, including its quantity.

  • Secure Containment: Ensure the primary waste container is securely sealed.

  • Consult your Institution's EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will provide specific instructions on packaging and labeling for collection by their contracted waste disposal company.

Step 4: Final Disposal

The licensed hazardous waste disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The standard and recommended method for the destruction of pharmaceutical waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to ensure complete destruction and to prevent the release of harmful substances into the atmosphere.

Quantitative Data Summary

ParameterGuideline/ValueSource/Regulation
Disposal Method IncinerationEPA, WHO Recommendations
Incineration Temperature Typically >1,000°CIndustry Best Practice
RCRA Hazardous Waste Determination Generator's Responsibility40 CFR § 262.11
Corrosivity pH Range ≤ 2 or ≥ 12.540 CFR § 261.22
Ignitability Flash Point < 60°C (140°F)40 CFR § 261.21

Experimental Protocols

Note: Chemical inactivation is not recommended for routine laboratory disposal of this compound due to the complexity and potential for hazardous byproducts. The preferred method is incineration. However, for informational purposes, research has been conducted on the degradation of related erythromycin (B1671065) compounds.

Example Research Protocol for Erythromycin Degradation (for informational purposes only):

  • Method: Ozonation and Advanced Oxidation Processes (AOPs) have been shown to degrade erythromycin A in aqueous solutions.

  • Procedure: In a laboratory setting, this would involve treating a solution of the compound with ozone (O₃) or a combination of ozone and hydrogen peroxide (H₂O₂) under controlled conditions.

  • Caution: These are complex procedures that require specialized equipment and expertise to handle the reactive chemical species and to verify the complete degradation of the parent compound and any potentially hazardous byproducts. This is not a recommended on-site disposal method for laboratories.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Step 1 & 2: In-Lab Preparation cluster_disposal Step 3 & 4: Professional Disposal start This compound Waste Generated waste_determination Hazardous Waste Determination (Treat as Hazardous) start->waste_determination segregate Segregate into a Labeled, Dedicated Hazardous Waste Container waste_determination->segregate Precautionary Principle contact_ehs Contact Institutional EHS for Waste Pickup segregate->contact_ehs lab_pack Waste is 'Lab Packed' by Licensed Disposal Company contact_ehs->lab_pack transport Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) lab_pack->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Operational Guide for Handling N-Demethylerythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N-Demethylerythromycin A, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.

Hazard Identification and Exposure Limits

This compound is classified as a hazardous substance.[1] It is harmful if swallowed and causes serious eye irritation.[2] It is also a potential skin and respiratory sensitizer.[1] Adherence to recommended exposure limits is crucial for personnel safety.

Exposure Limit TypeValueSource
CEL TWA (as erythromycin)3 mg/m³Santa Cruz Biotechnology[1]

CEL TWA: Ceiling Exposure Limit - Time Weighted Average. This limit is based on recommendations by the AIHA to prevent alterations of normal bacterial flora or the development of immunity to future therapeutic use.[1]

Personal Protective Equipment (PPE) Protocol

A systematic approach to selecting and using PPE is critical. The following workflow outlines the necessary steps to ensure adequate protection when handling this compound.

PPE_Workflow start Start: Handling This compound assess_task Assess Task: - Weighing/Dry Handling - Solution Prep - Bulk Handling start->assess_task engineering_controls Engineering Controls: - Fume Hood - Ventilated Enclosure assess_task->engineering_controls ppe_selection Select Personal Protective Equipment (PPE) engineering_controls->ppe_selection eye_face Eye/Face Protection: - Safety Goggles (EN 166) - Face Shield (for bulk) ppe_selection->eye_face skin_hands Skin & Hand Protection: - Nitrile/Rubber Gloves - Lab Coat/Gown - Shoe Covers ppe_selection->skin_hands respiratory Respiratory Protection: - NIOSH N100 or FFP3 Respirator (if dust is generated outside of hood) ppe_selection->respiratory don_ppe Don PPE Correctly eye_face->don_ppe skin_hands->don_ppe respiratory->don_ppe conduct_work Conduct Work in Designated Area don_ppe->conduct_work decontamination Decontamination & Doffing: - Clean work surface - Remove PPE carefully conduct_work->decontamination disposal_waste Dispose of Contaminated Waste (See Disposal Plan) decontamination->disposal_waste end End of Procedure disposal_waste->end

Caption: PPE Selection Workflow for this compound.

Procedural Guidance: Step-by-Step Handling

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • For procedures that may generate dust, such as weighing or transfer of solid material, use a laboratory fume hood or other appropriate local exhaust ventilation.[3]

2. Required Personal Protective Equipment:

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3] For bulk handling or when there is a splash hazard, a face shield is recommended.[1]

  • Skin Protection :

    • Gloves : Handle with chemical-resistant gloves (e.g., rubber or PVC).[1] Gloves must be inspected prior to use. Wash and dry hands after handling.[3]

    • Clothing : Wear a lab coat or gown.[3] For major spills or bulk handling, impervious clothing, protective shoe covers, and head covering are necessary.[1][3]

  • Respiratory Protection : To prevent inhalation of dust, avoid its generation.[1] If engineering controls are insufficient or as a backup, use a NIOSH-approved N100 or a CEN-approved FFP3 particulate respirator.[3] For situations where exposure cannot be reasonably estimated, a full-face supplied air respirator should be used.[1]

3. Handling and Storage:

  • Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[3]

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated place.[1] Recommended storage conditions are refrigerated (2-8°C) or at -20°C.[4][5]

  • Keep away from incompatible materials such as oxidizing agents.[1]

Emergency and Disposal Plans

First Aid Measures:

Exposure RouteImmediate Action
Eye Contact Immediately wash out with fresh, running water, ensuring complete irrigation by holding eyelids open.[1] Continue rinsing for at least 15 minutes and seek medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Flush skin and hair with running water, using soap if available.[1] Seek medical attention if irritation occurs.
Inhalation Move the person to fresh air. Encourage the patient to blow their nose to clear passages.[1] If breathing is difficult or discomfort persists, seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Contact a doctor or a Poisons Information Center immediately.[1][3]

Spill Management:

  • Minor Spills :

    • Remove all sources of ignition.[1]

    • Wear appropriate PPE (gloves, safety glasses, dust mask).[1]

    • Clean up spills immediately, using dry methods to avoid generating dust.[1]

    • Place the spilled material into a suitable, labeled container for waste disposal.[1]

  • Major Spills :

    • Evacuate the area and alert emergency responders.

    • Wear full protective clothing, including respiratory protection.[1]

    • Use dry clean-up procedures, such as vacuuming with an explosion-proof, grounded system.[1] Water may be used carefully to prevent dusting.[1]

    • Collect material in covered containers for disposal.[1]

Disposal Plan:

All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Product : Unused or excess material should be offered to a licensed hazardous material disposal company.[3] Incineration in a facility equipped with an afterburner and scrubber may be an appropriate method.[3]

  • Contaminated Packaging : Decontaminate empty containers and dispose of them as you would the product itself.[1][3] Puncture containers to prevent reuse before sending to an authorized landfill.[1]

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.